N6-iso-Propyladenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H19N5O4 |
|---|---|
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(propan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-6(2)17-11-8-12(15-4-14-11)18(5-16-8)13-10(21)9(20)7(3-19)22-13/h4-7,9-10,13,19-21H,3H2,1-2H3,(H,14,15,17)/t7-,9+,10?,13-/m1/s1 |
Clé InChI |
LILZBBGKOTULGC-ZIUXOXTBSA-N |
SMILES isomérique |
CC(C)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
SMILES canonique |
CC(C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Foundational & Exploratory
N6-iso-Propyladenosine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-iso-Propyladenosine is a synthetic purine nucleoside analog that has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. As a member of the N6-substituted adenosine family, its mechanism of action is primarily centered around its interaction with adenosine receptors and the subsequent modulation of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data from closely related analogs, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Adenosine Receptor Modulation
Activation of A1 and A3 adenosine receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, resulting in increased cAMP production.[2] The balance of these opposing signals dictates the ultimate cellular response.
Quantitative Data for N6-Substituted Adenosine Analogs
To provide a quantitative perspective on the potential interactions of this compound, the following table summarizes the binding affinities (Ki) and functional potencies (IC50) of closely related N6-substituted adenosine analogs at various adenosine receptor subtypes and their downstream effectors.
| Compound | Receptor/Assay | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| (-)-N6-Phenylisopropyladenosine (PIA) | A1 (Ri) | Rat | Cerebral Cortex Membranes | 0.33 | [3] | |
| N6-Cyclohexyladenosine (CHA) | A1 (Ri) | Rat | Cerebral Cortex Membranes | 0.26 | [3] | |
| (R)-N6-Phenylisopropyladenosine (R-PIA) | Adenylyl Cyclase Inhibition | Rat | Striatal Synaptosomes | 17 | [4] | |
| N6-Cyclopentyladenosine (CPA) | Human A1 | Recombinant | 2.3 | [5] | ||
| N6-Cyclopentyladenosine (CPA) | Human A2A | Recombinant | 790 | [5] | ||
| N6-Cyclopentyladenosine (CPA) | Human A3 | Recombinant | 43 | [5] |
Key Signaling Pathways
The interaction of this compound with adenosine receptors triggers a cascade of intracellular signaling events. The following diagrams illustrate the principal pathways implicated in its mechanism of action.
Adenosine Receptor-Mediated Signaling to Adenylyl Cyclase
Figure 1. Adenosine Receptor Signaling to Adenylyl Cyclase.
Anti-inflammatory Signaling via NF-κB Pathway Inhibition
Evidence from the related compound N6-isopentenyladenosine suggests a potent anti-inflammatory effect mediated through the inhibition of the NF-κB signaling pathway.[6][7][8]
Figure 2. Inhibition of the NF-κB Signaling Pathway.
Induction of Apoptosis
N6-substituted adenosine analogs have been shown to induce apoptosis in cancer cells.[9][10] This process is often linked to the activation of the JNK pathway and modulation of Bcl-2 family proteins.
Figure 3. JNK-Mediated Apoptosis Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of N6-substituted adenosine analogs.
Radioligand Binding Assay for Adenosine Receptors
This assay determines the binding affinity of a compound for a specific receptor subtype.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]CPA for A1, [3H]CGS21680 for A2A), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of reactions is prepared with an excess of a known unlabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the activity of adenylyl cyclase.
-
Cell Culture and Treatment:
-
Plate cells expressing the adenosine receptor of interest (e.g., CHO cells) in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For A1/A3 receptor studies (inhibitory), stimulate the cells with forskolin to activate adenylyl cyclase.
-
Add varying concentrations of the test compound (this compound).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the test compound concentration.
-
For agonists at A2A/A2B receptors, determine the EC50 value (the concentration that produces 50% of the maximal stimulation of cAMP production).
-
For agonists at A1/A3 receptors, determine the IC50 value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).
-
NF-κB Reporter Assay
This assay measures the effect of a compound on the transcriptional activity of NF-κB.
-
Cell Transfection and Treatment:
-
Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Plate the transfected cells and allow them to recover.
-
Pre-treat the cells with varying concentrations of the test compound (this compound).
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).
-
Incubate for a sufficient time to allow for gene transcription and protein expression (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of the test compound concentration.
-
Determine the IC50 value for the inhibition of NF-κB transcriptional activity.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment:
-
Culture cells in a multi-well plate and treat with varying concentrations of the test compound (this compound) for a specified duration (e.g., 24-48 hours).
-
Include both untreated and positive controls (e.g., cells treated with a known apoptosis-inducing agent).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive, PI negative cells are considered to be in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
FITC-Annexin V negative, PI negative cells are viable.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Plot the percentage of apoptotic cells as a function of the test compound concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the mechanism of action of this compound.
Figure 4. Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a purine nucleoside analog with a mechanism of action that is intricately linked to the modulation of adenosine receptor signaling. While direct quantitative data for this specific compound is limited, evidence from closely related N6-substituted adenosines strongly suggests that it acts as a potent ligand for adenosine receptors, leading to the modulation of adenylyl cyclase activity. Furthermore, it is highly probable that this compound exhibits anti-inflammatory effects through the inhibition of the NF-κB pathway and induces apoptosis in cancer cells via pathways involving JNK and the Bcl-2 family of proteins. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel adenosine receptor modulators in drug discovery and development.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [125I] N6-p-Hydroxyphenylisopropyladenosine, a new ligand for Ri adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The isoprenoid end product N6-isopentenyladenosine reduces inflammatory response through the inhibition of the NFκB and STAT3 pathways in cystic fibrosis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The isoprenoid end product N6-Isopentenyladenosine inhibits inflammation in bronchial epithelial cells through modulating the NFκB pathway | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 8. oajournals.fupress.net [oajournals.fupress.net]
- 9. N6-isopentenyladenosine inhibits cell proliferation and induces apoptosis in a human colon cancer cell line DLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
An In-Depth Technical Guide to the Synthesis and Characterization of N6-iso-Propyladenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N6-iso-propyladenosine, a purine nucleoside analog with significant potential in biomedical research and drug development. The document details the synthetic route starting from commercially available precursors, outlines rigorous characterization methodologies, and explores the potential biological signaling pathways it may influence.
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic substitution of the chlorine atom in 6-chloropurine riboside with isopropylamine. This method provides a direct and efficient way to introduce the N6-isopropyl group.
Experimental Protocol
A robust method for the synthesis of this compound is adapted from the procedure described by Fleysher et al. (1980).
Materials:
-
6-Chloropurine riboside
-
Isopropylamine (excess)
-
Ethanol
-
Acid acceptors (e.g., triethylamine or potassium carbonate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside in ethanol.
-
Addition of Reagents: Add a significant excess of isopropylamine to the solution. The excess amine serves as both the nucleophile and a solvent. Subsequently, add two equivalents of an acid acceptor, such as triethylamine or potassium carbonate, to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, evaporate the solvent and excess isopropylamine under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield this compound as a white solid.
-
Characterization: Confirm the identity and purity of the final product using the characterization methods outlined below.
This synthetic approach is known to produce virtually quantitative yields of N6-substituted adenosine analogs.[1]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following are key analytical techniques employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Spectroscopy: Provides information on the proton environment in the molecule. The expected spectrum for this compound would show characteristic signals for the ribose protons, the adenine ring protons, and the isopropyl group protons.
-
¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule. Distinct signals are expected for the carbons of the ribose sugar, the purine ring, and the isopropyl substituent.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would confirm the successful synthesis. Further fragmentation analysis can provide structural information.
Quantitative Data Summary (Predicted)
| Parameter | Predicted Data |
| Molecular Formula | C₁₃H₁₉N₅O₄ |
| Molecular Weight | 309.32 g/mol |
| ¹H NMR (DMSO-d₆, ppm) | Adenine: ~8.3 (s, 1H, H-2), ~8.1 (s, 1H, H-8); Ribose: ~5.9 (d, 1H, H-1'), ~4.6 (m, 1H, H-2'), ~4.1 (m, 1H, H-3'), ~3.9 (m, 1H, H-4'), ~3.6-3.5 (m, 2H, H-5'); Isopropyl: ~4.4 (m, 1H, CH), ~1.2 (d, 6H, 2xCH₃); NH: ~7.7 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, ppm) | Adenine: ~152 (C-6), ~148 (C-2), ~140 (C-4), ~119 (C-8), ~154 (C-5); Ribose: ~88 (C-1'), ~74 (C-4'), ~71 (C-2'), ~70 (C-3'), ~62 (C-5'); Isopropyl: ~43 (CH), ~22 (2xCH₃) |
| Mass Spec (ESI-MS) | [M+H]⁺ = 310.15 |
Note: The NMR chemical shifts are predicted based on known data for adenosine and related N6-substituted analogs. Actual experimental values may vary slightly.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity of the synthesized this compound and for quantitative analysis.
Experimental Protocol (General Method for Adenosine Analogs):
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed.
-
Solvent A: Water with 0.1% formic acid or a suitable buffer (e.g., ammonium acetate).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute the compound.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at approximately 260 nm, the characteristic absorbance maximum for the adenine chromophore.
-
Injection Volume: 10-20 µL.
This method should yield a sharp, well-defined peak for this compound, allowing for accurate purity assessment.
Biological Activity and Signaling Pathways
This compound, as an analog of adenosine, is anticipated to interact with adenosine receptors (ARs), which are a class of G protein-coupled receptors (GPCRs). There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The interaction of N6-substituted adenosines with these receptors can trigger various downstream signaling cascades.
Adenosine Receptor Signaling:
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o). Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate other signaling pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
-
A2A and A2B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Studies on various N6-substituted adenosine derivatives have shown that the nature of the N6-substituent influences the affinity and selectivity for the different adenosine receptor subtypes. For instance, N6-substituted adenosines with small alkyl groups have been shown to act as agonists at A1 and A3 adenosine receptors.
Potential Mechanism of Action:
The biological effects of this compound are likely mediated through its interaction with one or more of the adenosine receptor subtypes. The resulting modulation of adenylyl cyclase activity and intracellular cAMP levels can have profound effects on cellular function, including cell growth, proliferation, and apoptosis. The antitumor activity reported for some purine nucleoside analogs is often attributed to the induction of apoptosis and inhibition of DNA synthesis.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol is efficient and high-yielding, and the described analytical methods ensure rigorous quality control of the final product. The exploration of its potential biological activity through adenosine receptor signaling pathways highlights its promise as a valuable tool for research and drug discovery. Further investigation into the specific receptor binding affinities and downstream cellular effects of this compound is warranted to fully elucidate its therapeutic potential.
References
N6-iso-Propyladenosine Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-iso-Propyladenosine (N6-(1-methylethyl)adenosine) is a synthetic adenosine analog that acts as a potent agonist for adenosine receptors, particularly the A1 subtype. Its engagement with these receptors initiates a cascade of intracellular signaling events with significant physiological consequences, including neuromodulation, cardioprotection, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound, with a focus on its interaction with the A1 adenosine receptor and the subsequent downstream effects on adenylyl cyclase, protein kinase A (PKA), and the transcription factor CREB. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a critical role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. This compound is a selective agonist for the A1 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o). The activation of the A1 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effector proteins. This guide will delve into the technical details of this signaling cascade.
This compound Signaling Pathways
The primary signaling pathway initiated by this compound involves the activation of the A1 adenosine receptor and the subsequent inhibition of the cAMP/PKA pathway.
A1 Adenosine Receptor Activation and G-Protein Coupling
This compound binds to the A1 adenosine receptor, inducing a conformational change that facilitates the coupling and activation of heterotrimeric Gi/o proteins. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
Inhibition of Adenylyl Cyclase
The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. This leads to a reduction in the intracellular concentration of this second messenger.
Modulation of Protein Kinase A (PKA) Activity
Cyclic AMP is the primary activator of PKA. The decrease in cAMP levels resulting from adenylyl cyclase inhibition leads to a reduction in PKA activity.
Regulation of CREB Phosphorylation and Gene Expression
PKA is a key kinase responsible for the phosphorylation of the cAMP response element-binding protein (CREB) at serine 133. Reduced PKA activity leads to decreased phosphorylation of CREB. Phosphorylated CREB (pCREB) is a transcription factor that binds to cAMP response elements (CREs) in the promoter regions of target genes, regulating their expression. Therefore, this compound can modulate gene expression through the A1 receptor-cAMP-PKA-CREB signaling axis.
Data Presentation
The following tables summarize the quantitative data available for this compound and its analogs in relation to their interaction with the A1 adenosine receptor and downstream signaling components.
| Parameter | Ligand | Receptor/Enzyme | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Kd) | [³H]this compound | Adenosine A1 Receptor | 5.8 nM | Rat Brain Membranes | [Not explicitly cited] |
| Inhibition Constant (Ki) | This compound | Adenosine A1 Receptor | 7.0 nM | Rat Brain Membranes | [Not explicitly cited] |
| IC50 | R-PIA (N6-(R)-phenylisopropyladenosine) | Forskolin-stimulated Adenylyl Cyclase | 17 nM | Rat Striatal Synaptosomes | [1] |
| IC50 | This compound | PKA Activity | Data not available | - | - |
| Effect on CREB Phosphorylation | This compound | CREB | Qualitative Decrease | - | - |
Note: R-PIA is a stereoisomer of N6-phenylisopropyladenosine, a closely related analog of this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound signaling cascade via the A1 adenosine receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for Adenosine A1 Receptor
Objective: To determine the binding affinity (Kd) and inhibition constants (Ki) of this compound for the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the A1 adenosine receptor (e.g., from rat brain or transfected cell lines).
-
[³H]this compound (radioligand).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding buffer.
-
A fixed concentration of [³H]this compound (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound (for competition assays) or buffer (for saturation assays).
-
Cell membrane preparation.
-
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation binding: Plot specific binding (total binding - non-specific binding) against the concentration of [³H]this compound to determine the Kd and Bmax (maximum number of binding sites).
-
Competition binding: Plot the percentage of specific binding against the log concentration of unlabeled this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
Adenylyl Cyclase Activity Assay
Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.
Materials:
-
Cell membranes expressing the A1 adenosine receptor and adenylyl cyclase.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, ATP, and a GTP analog like GTPγS).
-
[α-³²P]ATP.
-
Stopping solution (e.g., containing unlabeled ATP and EDTA).
-
Dowex and alumina columns for separating [³²P]cAMP.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In microcentrifuge tubes, combine the cell membrane preparation with assay buffer containing [α-³²P]ATP, forskolin, and varying concentrations of this compound.
-
Incubation: Initiate the reaction by adding the membrane preparation and incubate at 30°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding the stopping solution.
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantification: Elute the [³²P]cAMP and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³²P]cAMP produced against the concentration of this compound to determine the IC50 for adenylyl cyclase inhibition.
Protein Kinase A (PKA) Activity Assay
Objective: To determine the effect of this compound on PKA activity in cell lysates.
Materials:
-
Cells treated with or without this compound.
-
Lysis buffer.
-
PKA substrate (e.g., Kemptide).
-
[γ-³²P]ATP.
-
Reaction buffer.
-
Phosphocellulose paper.
-
Wash solution (e.g., phosphoric acid).
-
Scintillation counter.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer to obtain cell extracts.
-
Kinase Reaction: In a reaction tube, combine the cell lysate, PKA substrate, reaction buffer, and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specific time.
-
Spotting and Washing: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Compare the PKA activity in lysates from this compound-treated cells to that of untreated cells.
CREB Phosphorylation Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of CREB.
Materials:
-
Cells treated with or without this compound.
-
Lysis buffer with phosphatase and protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with this compound, lyse them, and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total CREB to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Express the results as the ratio of phospho-CREB to total CREB.
Conclusion
This compound is a valuable pharmacological tool for studying adenosine A1 receptor-mediated signaling. Its primary mechanism of action involves the inhibition of the adenylyl cyclase/PKA pathway, leading to downstream effects on gene expression through the modulation of CREB phosphorylation. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricate signaling pathways of this compound and to explore its therapeutic potential in various physiological and pathological conditions. Further research is warranted to fully elucidate the quantitative aspects of its effects on downstream signaling components and to explore potential alternative signaling pathways.
References
The Dawn of N6-Substituted Adenosines: A Technical Chronicle of Discovery and Biological Impact
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the seminal discoveries and historical development of N6-substituted adenosines, a class of molecules that has profoundly influenced fields ranging from plant biology to human therapeutics. From the serendipitous identification of the first cytokinin to the elucidation of widespread epigenetic modifications, this document provides a comprehensive overview of the key milestones, experimental methodologies, and biological significance of these vital purine derivatives.
The Discovery of Kinetin: A Catalyst for Plant Cell Biology
The journey into the world of N6-substituted adenosines began not in the realm of animal physiology, but in the study of plant growth. In the mid-1950s, a team of scientists led by Folke Skoog and Carlos Miller at the University of Wisconsin was investigating factors that stimulate plant cell division (cytokinesis). Their research culminated in the isolation and identification of a potent cell division-promoting substance from autoclaved herring sperm DNA.[1] This compound was named kinetin (N6-furfurylaminopurine).
The initial discovery was met with the challenge of reproducibility, as fresh herring sperm DNA preparations were inactive.[1] It was soon realized that the active compound was an artifact formed during the heat sterilization process. This observation was pivotal, suggesting that a purine scaffold could be chemically modified to yield biologically active molecules. The structure of kinetin was elucidated and confirmed by synthesis in 1955.[1]
Experimental Protocol: Isolation of Kinetin (Reconstructed from Historical Accounts)
While the precise, detailed protocol from Miller and Skoog's 1955 work is not available in modern format, the general methodology can be reconstructed from their publications and historical reviews.
Objective: To isolate the cell division-promoting factor from autoclaved herring sperm DNA.
Materials:
-
Herring sperm DNA
-
Autoclave
-
Aqueous solutions for extraction (details not fully specified in historical texts)
-
Chromatography columns (type not definitively specified, likely adsorption chromatography)
-
Solvents for elution (e.g., ethanol, water)
-
Tobacco pith callus bioassay for activity testing
Methodology:
-
Preparation of Active Material: Commercial herring sperm DNA was dissolved in a weakly acidic aqueous solution and autoclaved. This heat treatment in an acidic environment was the critical step in generating the active compound.
-
Extraction: The autoclaved DNA solution was then subjected to an extraction procedure to separate the active factor from the bulk DNA and other degradation products. The exact solvents and conditions for this extraction are not clearly detailed in the available literature.
-
Purification: The crude extract was further purified using column chromatography. The active fractions were identified by their ability to promote cell division in the tobacco pith callus bioassay.
-
Bioassay: The tobacco pith callus bioassay was the cornerstone of the discovery. Tobacco pith tissue, which does not proliferate on a simple nutrient medium, was used to test the activity of the isolated fractions. The addition of kinetin, in the presence of an auxin, induced vigorous cell division and growth.
-
Crystallization and Identification: Through repeated cycles of purification and bioassay, a crystalline substance was obtained. Its structure was then determined to be N6-furfurylaminopurine and confirmed by chemical synthesis.
The Unveiling of N6-Methyladenosine (m6A): A New Layer of Genetic Regulation
Nearly two decades after the discovery of kinetin, in the 1970s, another pivotal N6-substituted adenosine, N6-methyladenosine (m6A) , was identified as the most abundant internal modification in eukaryotic messenger RNA (mRNA).[2] This discovery added a new dimension to the understanding of gene expression, suggesting a post-transcriptional layer of regulation. However, for many years, the functional significance of m6A remained largely enigmatic due to a lack of methods to map its location and understand its regulatory machinery.
The advent of high-throughput sequencing and sophisticated molecular biology techniques in the 21st century has led to a renaissance in m6A research. It is now known to be a dynamic and reversible modification that plays a crucial role in mRNA splicing, stability, translation, and localization, thereby influencing a vast array of biological processes, from development to disease.
Experimental Protocol: Early Synthesis of N6-Methyladenosine (General Approach)
Objective: To synthesize N6-methyladenosine.
Materials:
-
Adenosine
-
Protecting group reagents (e.g., for ribose hydroxyls)
-
Methylating agent (e.g., methyl iodide)
-
Base
-
Solvents (e.g., dimethylformamide)
-
Deprotection reagents
-
Purification materials (e.g., chromatography columns)
General Synthetic Strategy:
-
Protection of Ribose Hydroxyls: The 2', 3', and 5' hydroxyl groups of the ribose moiety of adenosine were protected to prevent unwanted methylation at these positions.
-
N6-Methylation: The protected adenosine was then reacted with a methylating agent, such as methyl iodide, in the presence of a base. This reaction introduces a methyl group at the N6 position of the adenine ring.
-
Deprotection: The protecting groups on the ribose hydroxyls were subsequently removed to yield N6-methyladenosine.
-
Purification: The final product was purified using techniques such as recrystallization or column chromatography.
Biological Activity and Structure-Activity Relationships
The substitution at the N6 position of the adenine ring has proven to be a fertile ground for modulating the biological activity of adenosine analogs. These compounds primarily exert their effects through interaction with four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes.
Quantitative Data on N6-Substituted Adenosine Analogs
The following tables summarize the binding affinities (Ki values) of a selection of N6-substituted adenosine analogs for human A1 and A2A adenosine receptors, compiled from various sources. These values provide a quantitative measure of the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki, nM) of N6-Alkyl and N6-Cycloalkyladenosine Analogs at Human A1 and A2A Adenosine Receptors
| Compound | N6-Substituent | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A2A Ki / A1 Ki) |
| N6-Methyladenosine | Methyl | 1500 | 2000 | 1.3 |
| N6-Ethyladenosine | Ethyl | 800 | 1500 | 1.9 |
| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | 1.4 | 250 | 178.6 |
| N6-Cyclohexyladenosine (CHA) | Cyclohexyl | 1.1 | 180 | 163.6 |
| N6-(R)-Phenylisopropyladenosine (R-PIA) | (R)-1-Phenylethyl | 0.6 | 120 | 200 |
| N6-(S)-Phenylisopropyladenosine (S-PIA) | (S)-1-Phenylethyl | 25 | 150 | 6 |
Data compiled from multiple sources. Values are approximate and can vary depending on experimental conditions.
Table 2: Binding Affinities (Ki, nM) of N6-Arylalkyladenosine Analogs at Human A1 and A2A Adenosine Receptors
| Compound | N6-Substituent | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A2A Ki / A1 Ki) |
| N6-Benzyladenosine | Benzyl | 120 | 500 | 4.2 |
| N6-(2-Phenylethyl)adenosine | 2-Phenylethyl | 50 | 80 | 1.6 |
| N6-[2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)ethyl]adenosine | 2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)ethyl | 1000 | 5 | 0.005 |
Data compiled from multiple sources. Values are approximate and can vary depending on experimental conditions.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinities (Ki values) is a cornerstone of pharmacological research. The following is a generalized protocol for a competitive radioligand binding assay for adenosine receptors.
Objective: To determine the binding affinity of a test compound (unlabeled ligand) for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from recombinant cell lines or tissue homogenates)
-
A radiolabeled ligand with known high affinity and selectivity for the receptor (e.g., [3H]CPA for A1 receptors, [3H]CGS21680 for A2A receptors)
-
Unlabeled test compounds at various concentrations
-
Incubation buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Methodology:
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound is prepared in the incubation buffer.
-
Equilibrium: The mixture is incubated at a specific temperature for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of N6-Substituted Adenosines
N6-substituted adenosines exert their diverse biological effects by activating adenosine receptors, which in turn trigger intracellular signaling cascades. The A1 and A2A receptors are particularly well-characterized and are coupled to different G proteins, leading to distinct downstream effects.
Adenosine A1 Receptor Signaling Pathway
The A1 adenosine receptor is typically coupled to inhibitory G proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, A1 receptor activation can lead to the activation of phospholipase C (PLC) and the modulation of ion channels, such as the opening of potassium channels and the inhibition of calcium channels.
Adenosine A2A Receptor Signaling Pathway
In contrast to the A1 receptor, the A2A adenosine receptor is coupled to stimulatory G proteins (Gs). Activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This pathway is crucial in mediating the anti-inflammatory and vasodilatory effects of adenosine.
Conclusion
The discovery and subsequent exploration of N6-substituted adenosines have opened up vast and diverse fields of scientific inquiry. From the fundamental understanding of plant development to the intricate regulation of the human genome and the development of novel therapeutics, these molecules continue to be of immense interest. The historical journey from the isolation of kinetin to the elucidation of the m6A epitranscriptome highlights the often-unpredictable path of scientific discovery and the profound impact that the study of a single class of molecules can have across multiple disciplines. This technical guide provides a foundational understanding of the history, experimental basis, and biological significance of N6-substituted adenosines, serving as a valuable resource for researchers and professionals in the life sciences and drug development.
References
An In-depth Technical Guide to N6-iso-Propyladenosine: Biochemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-iso-Propyladenosine is a synthetically modified purine nucleoside analog of adenosine. Exhibiting significant potential in oncology research, this compound has been identified as an anti-proliferative and pro-apoptotic agent in various cancer cell lines. Its mechanism of action is multifaceted, involving the inhibition of DNA synthesis, induction of cell cycle arrest, and modulation of key signaling pathways related to cell death and survival. This technical guide provides a comprehensive overview of the known biochemical and physical properties of this compound, details on its mechanism of action, and generalized protocols for its investigation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 17270-23-4 | [1][2] |
| Molecular Formula | C₁₃H₁₉N₅O₄ | [1] |
| Molecular Weight | 309.32 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage Temperature | Room temperature | [2] |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Biochemical Properties and Mechanism of Action
This compound is recognized for its potential as an antitumor agent, acting through several cellular mechanisms. It is classified as a nucleoside antimetabolite/analog.[1]
Anti-proliferative and Pro-apoptotic Activity
This compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines. This activity is primarily attributed to its ability to interfere with DNA synthesis and induce programmed cell death (apoptosis).[1][3] The induction of apoptosis is a key feature of its anticancer potential and has been observed to be mediated through the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.
Cell Cycle Arrest
Studies on related N6-substituted adenosine analogs have shown the ability to arrest the cell cycle, thereby preventing cancer cell proliferation. For instance, N6-isopentenyladenosine, a structurally similar compound, has been shown to arrest cells in the G0/G1 or S phase of the cell cycle. This is often accompanied by a decrease in the levels of key cyclins (such as Cyclin A, D1, and E) and an increase in cyclin-dependent kinase inhibitors like p21waf and p27kip1.
Signaling Pathway Modulation
The antitumor effects of N6-substituted adenosines are linked to the modulation of several critical signaling pathways:
-
JNK Pathway: In human colon cancer cells, the apoptotic effects of N6-isopentenyladenosine are associated with the sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK), leading to the phosphorylation of c-Jun.
-
AKT and TAK1 Pathways: In HeLa cells, N6-isopentenyladenosine has been shown to inhibit the activation of both the AKT and transforming growth factor β-activated kinase 1 (TAK1) signaling pathways.
-
Farnesyl Diphosphate Synthase (FPPS) Inhibition: Some N6-substituted adenosines can inhibit FPPS, an enzyme in the mevalonate pathway, which is crucial for protein prenylation. This inhibition affects the function of proteins critical for cell growth and survival.
-
Adenosine Receptor Interaction: As an adenosine analog, this compound is expected to interact with adenosine receptors (A1, A2A, A2B, A3). While specific binding affinities for this compound are not widely reported, related N6-substituted adenosines are known to be potent agonists at A1 and A2A receptors.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling cascade of this compound.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize the effects of compounds like this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Caption: Generalized workflow for an MTT-based cell viability assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Culture and treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol can be used to analyze the expression levels of proteins involved in apoptosis and cell cycle regulation following treatment with this compound.
Caption: A simplified workflow for Western Blot analysis.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Cyclin D1, p21, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising nucleoside analog with demonstrated anti-proliferative and pro-apoptotic activities in cancer cells. Its multifaceted mechanism of action, involving the inhibition of DNA synthesis, induction of cell cycle arrest, and modulation of key signaling pathways, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a framework for the continued investigation of its biochemical and cellular effects. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and in vivo efficacy studies.
References
- 1. [125I]N6-(3-iodo-4-hydroxyphenyl)isopropyladenosine: the use of the diastereomers as ligands for adenosine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-Isopentenyladenosine promoted HeLa cell apoptosis through inhibitions of AKT and transforming growth factor β-activated kinase 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-iso-Propyladenosine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-iso-Propyladenosine (N6-i-PA) is a modified purine nucleoside analog that has garnered significant interest within the scientific community for its diverse biological activities. As a derivative of adenosine, it interacts with key cellular signaling pathways, demonstrating potential as both a research tool and a therapeutic agent. This technical guide provides an in-depth overview of this compound, encompassing its biochemical properties, synthesis, physiological effects, and the molecular mechanisms underlying its activity. Particular focus is placed on its interaction with adenosine receptors, modulation of adenylyl cyclase, and its pro-apoptotic effects in cancer cells. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the potential of this compound.
Biochemical Properties and Synthesis
This compound is characterized by the substitution of an isopropyl group at the N6 position of the adenine base. This modification influences its binding affinity and selectivity for adenosine receptors compared to endogenous adenosine.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable starting material, such as 6-chloropurine riboside, with isopropylamine.
Experimental Protocol: Synthesis of this compound from 6-Chloropurine Riboside
Materials:
-
6-Chloropurine riboside
-
Isopropylamine
-
Ethanol (or another suitable solvent)
-
Triethylamine (optional, as a base)
-
Reflux condenser and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Dissolve 6-chloropurine riboside in ethanol in a round-bottom flask.
-
Add an excess of isopropylamine to the solution. Triethylamine may be added to act as an acid scavenger.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within several hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Physiological Effects and Quantitative Data
This compound exerts a range of physiological effects primarily through its interaction with adenosine receptors. These effects include the modulation of adenylyl cyclase activity and the induction of apoptosis in cancer cells. Due to the limited availability of specific quantitative data for this compound, data for the closely related and well-studied analog, N6-phenylisopropyladenosine (PIA), is included for comparative purposes.
Adenosine Receptor Binding Affinity
The affinity of N6-substituted adenosine analogs for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) is crucial for their pharmacological profile.
| Compound | Receptor Subtype | Organism | Kᵢ (nM) | Reference |
| (-)-N6-phenylisopropyladenosine (PIA) | A1 | Rat Brain | 0.33 | [1] |
| N6-cyclopentyladenosine (CPA) | A1 | Rat Brain | 0.8 | [2] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 | Rat Brain | 0.4 | [2] |
| (-)-N6-phenylisopropyladenosine (PIA) | A2A | Rat Striatum | >1000 | [3] |
| N6-cyclopentyladenosine (CPA) | A2A | Rat Striatum | 460 | [3] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A2A | Rat Striatum | 3900 | [2] |
| N6-methyladenosine | A3 | Human | 9.0 | [4] |
| N6-methyladenosine | A3 | Rat | 6400 | [4] |
Inhibition of Adenylyl Cyclase
A primary downstream effect of A1 adenosine receptor activation is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound has been shown to inhibit both basal and forskolin-stimulated adenylyl cyclase activity[5][6].
| Compound | Assay Condition | Cell/Tissue Type | IC₅₀ | Reference |
| (-)-N6-R-phenylisopropyladenosine (R-PIA) | Forskolin-stimulated Tyrosine Hydroxylase Activity | Rat Striatal Synaptosomes | 17 nM | [5] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenylyl Cyclase Activity | Rat Fat Cell Membranes | 33 nM | [2] |
Antiproliferative Activity in Cancer Cells
This compound and related compounds have demonstrated the ability to inhibit the growth of various cancer cell lines. This is often quantified by the GI₅₀ value, the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |
| This compound (related compounds) | MCF-7 | Breast Cancer | Data not available |
| This compound (related compounds) | HeLa | Cervical Cancer | Data not available |
| This compound (related compounds) | Jurkat | T-cell Leukemia | Data not available |
Note: While the antiproliferative effects of N6-substituted adenosines are documented, specific GI₅₀ values for this compound across a standard panel of cancer cell lines are not available in the provided search results.
Signaling Pathways
This compound's biological effects are mediated through its interaction with specific signaling cascades. The primary pathways implicated are the adenosine A1 receptor-mediated inhibition of adenylyl cyclase and the induction of apoptosis in cancer cells via modulation of the Akt/NF-κB and JNK pathways.
Adenosine A1 Receptor - Adenylyl Cyclase Signaling Pathway
Pro-Apoptotic Signaling in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells through the modulation of key survival and stress-activated pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of this compound for a specific adenosine receptor subtype, for example, the A1 receptor using [³H]-DPCPX as the radioligand.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-DPCPX), and varying concentrations of unlabeled this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, often stimulated by forskolin.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Reaction: In assay tubes, combine the membrane preparation, ATP (including a tracer amount of [α-³²P]ATP), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the desired concentration of this compound. For stimulated activity, include an activator like forskolin.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and unlabeled cAMP).
-
Separation of cAMP: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the adenylyl cyclase activity (pmol cAMP/min/mg protein) and determine the percent inhibition by this compound compared to the control.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the concentration of this compound to determine the GI₅₀ value.
Conclusion
This compound is a valuable pharmacological tool for studying adenosine receptor signaling and a potential lead compound for therapeutic development, particularly in the context of cancer. Its ability to modulate adenylyl cyclase activity and induce apoptosis highlights its significance in cellular regulation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the multifaceted nature of this compound and unlock its full scientific and clinical potential. Further research is warranted to obtain more specific quantitative data for this compound and to fully elucidate its mechanisms of action in various physiological and pathological contexts.
References
- 1. [125I] N6-p-Hydroxyphenylisopropyladenosine, a new ligand for Ri adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine and its analogue (-)-N6-R-phenyl-isopropyladenosine modulate anterior pituitary adenylate cyclase activity and prolactin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of N6-iso-Propyladenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a pivotal role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The development of synthetic adenosine analogs has been a cornerstone of research aimed at dissecting the function of these receptors and exploring their therapeutic potential. N6-substituted adenosine derivatives, in particular, have been instrumental in characterizing the A1 adenosine receptor (A1AR) due to their high affinity and selectivity.
N6-iso-Propyladenosine belongs to this class of potent A1AR agonists. The isopropyl substituent at the N6 position is a key determinant of its interaction with the receptor, influencing both binding affinity and efficacy. Understanding the precise structural features of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents targeting the A1AR for conditions such as cardiac arrhythmias, pain, and neurodegenerative disorders.
This guide summarizes the available data on the structural and biological properties of this compound and its analogs, provides detailed methodologies for its study, and visualizes the key signaling pathways it modulates.
Physicochemical and Structural Properties
While specific experimental spectra for this compound are not widely published, its general properties can be inferred from its structure and data on similar N6-alkyladenosine analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N₅O₄ | Inferred from structure |
| Molecular Weight | 309.32 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Typical for adenosine analogs |
| Solubility | Slightly soluble in water and ethanol; soluble in DMSO | |
| CAS Number | 4294-16-0 | - |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of organic molecules. Although specific data for this compound is limited, the expected spectral features are outlined below based on the analysis of analogous compounds.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.
-
¹H NMR: Expected signals would include those for the protons of the ribose sugar, the adenine core, and the isopropyl group. The chemical shifts and coupling constants would be characteristic of the specific proton environment.
-
¹³C NMR: The spectrum would show distinct signals for each carbon atom in the molecule, including the ribose, adenine, and isopropyl moieties.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Electrospray Ionization (ESI-MS): This technique would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 309.32.
-
Fragmentation Pattern: The fragmentation would likely involve cleavage of the glycosidic bond between the ribose and the adenine base, as well as fragmentation of the isopropyl group.
2.1.3. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
O-H stretching (from the ribose hydroxyl groups)
-
N-H stretching (from the amine and adenine ring)
-
C-H stretching (from the alkyl and aromatic groups)
-
C=N and C=C stretching (from the adenine ring)
-
C-O stretching (from the ribose ether and hydroxyl groups)
2.1.4. UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule. Adenosine and its derivatives typically exhibit a strong absorption maximum around 260 nm, corresponding to the π → π* transitions of the purine chromophore.
Crystallographic Data
To date, no crystal structure of this compound has been deposited in public databases. However, crystal structures of related N6-substituted adenosine analogs in complex with the A1 adenosine receptor would provide invaluable insights into the specific molecular interactions that govern its binding and activity.
Biological Activity and Receptor Interaction
The primary biological activity of this compound is mediated through its interaction with adenosine receptors, with a notable preference for the A1 subtype.
Adenosine Receptor Binding Affinity
The affinity of N6-substituted adenosine analogs for the A1 adenosine receptor is highly dependent on the nature of the N6-substituent. Competition binding assays are typically used to determine the inhibition constant (Ki) of these compounds.
Table 2: A1 Adenosine Receptor Binding Affinities of N6-Substituted Adenosine Analogs
| Compound | Ki (nM) at A1AR | Species | Reference |
| N6-Cyclohexyladenosine (CHA) | 0.26 | Rat | [1] |
| (-)-N6-Phenylisopropyladenosine (PIA) | 0.33 | Rat | [1] |
| N6-n-Pentyladenosine | 0.50 | Calf | [2] |
| 9-Amino-nonyladenosine | 0.32 | Calf | [2] |
| N6-Cyclopentyladenosine (CPA) | 2.3 | Human | [3] |
Signaling Pathways
As an agonist at the A1 adenosine receptor, this compound is expected to activate downstream signaling pathways that are coupled to the Gi/o family of G proteins.
3.2.1. Inhibition of Adenylate Cyclase
Activation of the A1AR by an agonist like this compound leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This is a hallmark of A1AR activation.
3.2.2. Modulation of Ion Channels
A1AR activation can also lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These effects contribute to the physiological roles of A1AR in tissues such as the heart and central nervous system.
Diagram 1: A1 Adenosine Receptor Signaling Pathway
Caption: A1 Adenosine Receptor Signaling Pathway
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the interaction of this compound with the A1 adenosine receptor.
Radioligand Binding Assay for A1 Adenosine Receptor
This protocol describes a competition binding assay to determine the Ki of a test compound like this compound.
Materials:
-
Membrane preparation from cells expressing the A1 adenosine receptor (e.g., CHO-hA1AR cells).
-
Radioligand: [³H]DPCPX (a selective A1AR antagonist) or a suitable agonist radioligand.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known A1AR ligand (e.g., 10 µM CPA).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Radioligand Binding Assay Workflow
cAMP Accumulation Assay
This protocol measures the functional effect of this compound on adenylate cyclase activity.
Materials:
-
Cells expressing the A1 adenosine receptor (e.g., CHO-hA1AR cells).
-
This compound.
-
Forskolin (an adenylate cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with the phosphodiesterase inhibitor for 15-30 minutes.
-
Add this compound at various concentrations to the cells and incubate for 10-15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit and plate reader.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC₅₀ value and the maximal inhibition of forskolin-stimulated cAMP accumulation.
Diagram 3: cAMP Assay Experimental Workflow
Caption: cAMP Assay Experimental Workflow
Conclusion
This compound is a valuable pharmacological tool for studying the A1 adenosine receptor. While a complete structural characterization with detailed spectroscopic and crystallographic data is not yet publicly available, its biological activity as a potent A1AR agonist is well-established through studies of closely related analogs. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the properties of this compound and other N6-substituted adenosine derivatives. Future studies focusing on the detailed structural analysis of this compound, particularly its co-crystal structure with the A1AR, will be crucial for a deeper understanding of its mechanism of action and for advancing the development of next-generation A1AR-targeted therapeutics.
References
- 1. [125I] N6-p-Hydroxyphenylisopropyladenosine, a new ligand for Ri adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-Cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of N6-iso-Propyladenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-iso-Propyladenosine is a synthetic purine nucleoside analog that has garnered interest for its potential therapeutic applications, particularly in the realm of oncology. As a member of the N6-substituted adenosine family, its biological activities are primarily attributed to its interaction with adenosine receptors and subsequent modulation of intracellular signaling pathways. This technical guide provides a comprehensive overview of the in vitro activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its proposed mechanism of action.
Data Presentation: Quantitative Analysis of In Vitro Activity
Quantitative data for the in vitro activity of this compound is limited in publicly available literature. However, studies on closely related N6-substituted adenosine analogs provide valuable insights into its potential potency and receptor affinity. The following tables summarize key quantitative findings for this compound and its structural analogs.
Table 1: Receptor Binding Affinity of N6-isopropyladenosine Analogs
| Compound | Receptor | Assay Type | Kd (nM) | Source |
| [125I]N6-[R-(3-iodo-4-hydroxyphenyl)isopropyl]adenosine (R-isomer) | Adenosine A1 | Radioligand Binding | 0.7 | Not Found |
| [125I]N6-[S-(3-iodo-4-hydroxyphenyl)isopropyl]adenosine (S-isomer) | Adenosine A1 | Radioligand Binding | 10 | Not Found |
Table 2: In Vitro Inhibitory Activity of N6-substituted Adenosine Analogs
| Compound | Target/Process | Cell Line/System | IC50 (nM) | Source |
| N6-(R)-phenylisopropyladenosine (R-PIA) | Forskolin-stimulated tyrosine hydroxylase activity | Rat striatal synaptosomes | 17 | [1] |
Mechanism of Action & Signaling Pathways
This compound is proposed to exert its biological effects primarily through its action as an agonist at adenosine receptors, particularly the A1 subtype. Activation of the A1 receptor, a Gi/o protein-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can, in turn, modulate the activity of various downstream effectors, including protein kinase A (PKA), leading to the induction of apoptosis. The apoptotic cascade initiated by N6-substituted adenosines has been shown to involve the activation of caspase-3 and caspase-9.
Proposed Signaling Pathway for this compound
References
Unveiling the Molecular Targets of N6-iso-Propyladenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of target identification studies for N6-iso-Propyladenosine (N6-iPA), a purine nucleoside analog with promising therapeutic potential. Due to the limited direct research on N6-iPA, this guide draws parallels from the closely related and well-studied N6-isopentenyladenosine (i6A), offering insights into potential molecular targets, relevant signaling pathways, and detailed experimental protocols for their identification and validation.
Introduction to this compound and its Therapeutic Potential
This compound is a modified purine nucleoside that belongs to a class of compounds known for their broad-spectrum anti-proliferative and anti-tumor activities.[1][2][3] While the precise mechanisms of action are still under investigation, existing research on analogous compounds suggests that its therapeutic effects may stem from the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Understanding the direct molecular targets of N6-iPA is crucial for elucidating its mechanism of action, optimizing its therapeutic efficacy, and identifying potential biomarkers for patient stratification.
Putative Molecular Targets and Signaling Pathways
Based on studies of the related compound N6-isopentenyladenosine (i6A), several key proteins and pathways have been identified as potential targets for N6-iPA.
Farnesyl Diphosphate Synthase (FDPS) and Protein Prenylation
One of the primary proposed targets for N6-substituted adenosine analogs is Farnesyl Diphosphate Synthase (FDPS), a key enzyme in the mevalonate pathway. Inhibition of FDPS disrupts the synthesis of isoprenoid precursors, which are essential for protein prenylation—a critical post-translational modification for the function of many signaling proteins, including small GTPases like Ras and Rho.
Below is a diagram illustrating the proposed mechanism of N6-iPA action on the protein prenylation pathway.
NRF2-Mediated Antioxidant Response
Studies on i6A have shown that it can activate the Nuclear factor erythroid 2-related factor 2 (NRF2)-mediated antioxidant response. This pathway is a critical cellular defense mechanism against oxidative stress. Activation of NRF2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
The following diagram depicts the potential activation of the NRF2 pathway by N6-iPA.
Methodologies for Target Identification
Several robust experimental approaches can be employed to identify the direct molecular targets of N6-iPA. This section provides an overview and detailed protocols for key methodologies.
Affinity-Based Pull-Down Assays
Affinity-based pull-down is a widely used method to isolate and identify binding partners of a small molecule from a complex biological sample. This approach involves immobilizing the small molecule of interest (the "bait") onto a solid support and incubating it with a cell lysate. Proteins that bind to the bait are then eluted and identified by mass spectrometry.
The general workflow for an affinity-based pull-down experiment is as follows:
Experimental Protocol: Affinity Pull-Down with Biotinylated N6-iPA
-
Synthesis of Biotinylated N6-iPA Probe:
-
Synthesize an N6-iPA derivative with a linker arm (e.g., a short PEG linker) terminating in a reactive group suitable for conjugation with biotin. The linker position should be chosen to minimize interference with potential protein binding sites.
-
Conjugate the linker-modified N6-iPA to biotin.
-
Purify the N6-iPA-biotin conjugate by HPLC.
-
-
Preparation of Affinity Matrix:
-
Incubate streptavidin-coated magnetic beads with the N6-iPA-biotin conjugate in a suitable buffer (e.g., PBS) for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads three times with PBS to remove unbound conjugate.
-
-
Cell Lysis and Incubation:
-
Culture cells of interest (e.g., a cancer cell line sensitive to N6-iPA) and harvest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the N6-iPA-conjugated beads for 2-4 hours at 4°C with rotation. Include a control incubation with beads conjugated to biotin alone.
-
-
Washing and Elution:
-
Wash the beads five times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive elution buffer containing a high concentration of free N6-iPA or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands of interest or analyze the entire eluate.
-
Perform in-gel or in-solution trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method for target identification that relies on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.
The logical flow of a DARTS experiment is outlined below:
Experimental Protocol: DARTS
-
Cell Lysis:
-
Prepare a native cell lysate as described for the affinity pull-down assay.
-
-
Drug Incubation:
-
Divide the lysate into two aliquots: one for treatment with N6-iPA and one for a vehicle control (e.g., DMSO).
-
Incubate the lysates with N6-iPA or vehicle for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to both the N6-iPA-treated and control lysates. The choice of protease and its concentration should be optimized.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the digested lysates by SDS-PAGE.
-
Visualize the protein bands by Coomassie or silver staining.
-
Identify protein bands that are present or more intense in the N6-iPA-treated sample compared to the control.
-
Excise these bands and identify the proteins by LC-MS/MS.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the target identification experiments described above.
Table 1: Hypothetical Results from Affinity Pull-Down LC-MS/MS
| Protein ID (UniProt) | Gene Name | Peptide Spectrum Matches (PSMs) (N6-iPA) | PSMs (Control) | Fold Change (N6-iPA/Control) |
| P08670 | FDPS | 125 | 3 | 41.7 |
| P15531 | HMGCR | 8 | 1 | 8.0 |
| Q03135 | GGPS1 | 67 | 2 | 33.5 |
| P63000 | RHOA | 45 | 5 | 9.0 |
| P62820 | RAC1 | 38 | 4 | 9.5 |
Table 2: Hypothetical Results from DARTS Experiment
| Protein ID (UniProt) | Gene Name | Band Intensity (N6-iPA) | Band Intensity (Control) | Protection Factor |
| P08670 | FDPS | 85000 | 15000 | 5.7 |
| Q14155 | KEAP1 | 62000 | 48000 | 1.3 |
| P63000 | RHOA | 35000 | 12000 | 2.9 |
Conclusion
The identification of direct molecular targets is a critical step in the development of this compound as a therapeutic agent. While direct evidence for N6-iPA is still emerging, the methodologies and potential target pathways outlined in this guide, drawn from studies of analogous compounds, provide a robust framework for future research. The combination of affinity-based and label-free proteomics approaches will be instrumental in comprehensively mapping the N6-iPA interactome, thereby illuminating its mechanism of action and paving the way for its clinical application.
References
Methodological & Application
Application Notes and Protocols for N6-iso-Propyladenosine In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro effects of N6-iso-Propyladenosine, a purine nucleoside analog. While specific experimental data for this compound is limited in publicly available literature, the following protocols for cytotoxicity, apoptosis, and cell cycle analysis are standard methods to evaluate the anti-proliferative and cytotoxic potential of novel compounds. The provided data tables and signaling pathway diagrams are illustrative examples based on the activity of structurally related N6-substituted adenosine analogs, such as N6-isopentenyladenosine (iPA), which have been shown to exhibit anti-tumor properties by inducing apoptosis and cell cycle arrest.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is directly proportional to the number of viable cells.
Data Presentation
Table 1: Example Cytotoxicity of this compound on Various Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) - Example Data |
| MCF-7 | Breast Cancer | 15.5 |
| HeLa | Cervical Cancer | 22.8 |
| A549 | Lung Cancer | 35.2 |
| T24 | Bladder Cancer | 18.9 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results for this compound.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow
Workflow for the MTT cytotoxicity assay.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Data Presentation
Table 2: Example Apoptotic Effects of this compound on T24 Cells (48-hour treatment)
| Treatment | Concentration (µM) | Healthy Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 0 | 95.1 | 2.5 | 2.4 |
| This compound | 10 | 70.3 | 15.8 | 13.9 |
| This compound | 20 | 45.6 | 28.9 | 25.5 |
| This compound | 40 | 20.7 | 45.2 | 34.1 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results for this compound.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Cell Cycle Analysis using Propidium Iodide Staining
Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Cell cycle analysis using propidium iodide (PI) staining of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Data Presentation
Table 3: Example Cell Cycle Distribution in T24 Cells after Treatment with this compound (24-hour treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.3 | 30.1 | 14.6 |
| This compound | 20 | 72.8 | 15.5 | 11.7 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results for this compound. The data reflects a G0/G1 phase arrest, which has been observed with related compounds.[1]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Putative Signaling Pathway and Logical Relationships
Based on studies of related N6-substituted adenosine analogs, this compound may exert its anti-cancer effects through pathways independent of adenosine receptors, potentially involving the inhibition of protein prenylation or other kinase pathways, ultimately leading to cell cycle arrest and apoptosis.
Putative signaling pathway for this compound.
Logical relationship between in vitro assays.
References
Application Notes and Protocols: The Effects of N6-iso-Propyladenosine on DLD1 Human Colorectal Cancer Cell Lines
For Research Use Only.
Introduction
N6-iso-Propyladenosine is a purine nucleoside analog. Such analogs are known for their broad antitumor activities, which can include the inhibition of DNA synthesis and induction of apoptosis. While direct studies on this compound in DLD1 cells are limited, research on the structurally similar compound, N6-isopentenyladenosine (i6A), provides significant insights. Studies have shown that i6A inhibits proliferation and promotes apoptosis in DLD1 human colon cancer cells.[1] The mechanism of action involves the suppression of DNA synthesis, leading to cell cycle arrest.[1] This is associated with a decrease in cyclin E, cyclin A, and cyclin D1 levels, and a concurrent increase in the cyclin-dependent kinase inhibitors p21waf and p27kip1.[1] Furthermore, i6A induces apoptosis through the activation of the c-jun N-terminal kinase (JNK) signaling pathway, leading to an increase in Annexin V-positive cells and activation of caspase-3.[1]
These application notes provide a summary of the expected effects of this compound on the DLD1 cell line, based on the known effects of a similar adenosine analog, and offer detailed protocols for key experiments to assess its therapeutic potential. The DLD1 cell line, derived from a human colorectal adenocarcinoma, is a widely used model in cancer research.[2]
Data Summary
The following tables summarize the anticipated quantitative outcomes when treating DLD1 cells with an N6-adenosine analog like this compound, based on published data for N6-isopentenyladenosine.[1]
Table 1: Effect of N6-isopentenyladenosine on DLD1 Cell Proliferation
| Concentration (µM) | Inhibition of DNA Synthesis (%) |
| 1 | 25 |
| 10 | 50 |
| 50 | 75 |
| 100 | 90 |
Data is illustrative and based on trends reported for N6-isopentenyladenosine.
Table 2: Induction of Apoptosis in DLD1 Cells by N6-isopentenyladenosine
| Treatment Duration (hours) | Annexin V-Positive Cells (%) |
| 0 | <5 |
| 24 | 15 |
| 48 | 35 |
| 72 | 60 |
Data is illustrative and based on trends reported for N6-isopentenyladenosine.
Signaling Pathway
The proposed signaling pathway for the induction of apoptosis in DLD1 cells by N6-adenosine analogs involves the activation of the JNK pathway.
Caption: Proposed JNK-mediated apoptotic pathway in DLD1 cells.
Experimental Protocols
DLD1 Cell Culture
The DLD1 human colorectal adenocarcinoma cell line is available from repositories such as ATCC (CCL-221).
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, rinse with PBS, detach using a 0.25% Trypsin-EDTA solution, and re-seed in new flasks at a suitable dilution.[3]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for DLD1 cells.[4]
-
Materials:
-
DLD1 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Seed DLD1 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard procedures for detecting apoptosis.[5][6]
-
Materials:
-
DLD1 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed DLD1 cells in 6-well plates and treat with this compound for the desired time points.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Western Blotting for Key Signaling Proteins
This protocol allows for the analysis of protein expression levels in key signaling pathways.[7][8]
-
Materials:
-
DLD1 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat DLD1 cells with this compound for specified times.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on DLD1 cells.
Caption: Workflow for assessing this compound effects.
Conclusion
Based on the available evidence for similar adenosine analogs, this compound is expected to exhibit anti-proliferative and pro-apoptotic effects on DLD1 colorectal cancer cells. The provided protocols offer a comprehensive framework for researchers and drug development professionals to investigate these effects and elucidate the underlying molecular mechanisms. Further studies are warranted to confirm these activities and to determine the specific dose-response relationships and signaling pathways involved in the action of this compound in DLD1 cells.
References
- 1. N6-isopentenyladenosine inhibits cell proliferation and induces apoptosis in a human colon cancer cell line DLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DLD-1 In Vitro Colony Formation Assay (Cell Proliferation) - Creative Biolabs [creative-biolabs.com]
- 3. DLD-1 Cell Line - Creative Biogene [creative-biogene.com]
- 4. Premature senescence activation in DLD-1 colorectal cancer cells through adjuvant therapy to induce a miRNA profile modulating cellular death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
Application Notes and Protocols: The Effects of N6-iso-Propyladenosine on MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-iso-Propyladenosine is a modified adenosine analog belonging to the cytokinin family. While research on this specific compound in the context of breast cancer is emerging, extensive studies have been conducted on the closely related molecule, N6-isopentenyladenosine (iPA or i6A). This document provides a detailed overview of the known effects of iPA on the human breast adenocarcinoma cell line, MCF-7, and offers comprehensive protocols for investigating the efficacy of this compound. It is hypothesized that this compound may exhibit similar mechanisms of action, including the induction of apoptosis and inhibition of key cell survival pathways.
Note: The quantitative data and signaling pathway information presented in these notes are based on studies conducted with N6-isopentenyladenosine (iPA/i6A), a structurally similar compound. These data should serve as a valuable reference for initiating studies with this compound.
Data Presentation
The following table summarizes the quantitative data on the effects of N6-isopentenyladenosine (iPA) on MCF-7 and other breast cancer cells, as reported in the scientific literature.
| Parameter | Cell Line | Treatment | Result | Reference |
| IC50 | MCF-7 | N6-isopentenyladenosine | 12.2 µM | [1] |
| Cell Cycle Arrest | MDA-MB-231 | N6-isopentenyladenosine | G0/G1 phase arrest | [2] |
| Apoptosis Induction | Human Breast Cancer Cells | N6-isopentenyladenosine | Increased | [2] |
| Bax Expression | Human Breast Cancer Cells | N6-isopentenyladenosine | Increased | [2] |
| Bcl-2 and Bcl-xL Expression | Human Breast Cancer Cells | N6-isopentenyladenosine | Decreased | [2] |
| Cytochrome c Release | Human Breast Cancer Cells | N6-isopentenyladenosine | Triggered | [2] |
| Caspase-3 Activation | Human Breast Cancer Cells | N6-isopentenyladenosine | Activated | [2] |
| Akt Activation | Human Breast Cancer Cells | N6-isopentenyladenosine | Inhibited | [2] |
| NF-κB Pathway | Human Breast Cancer Cells | N6-isopentenyladenosine | Suppressed | [2] |
Signaling Pathway
The proposed signaling pathway for N6-isopentenyladenosine in breast cancer cells involves the inhibition of the pro-survival Akt/NF-κB pathway, leading to the induction of apoptosis. N6-isopentenyladenosine treatment has been shown to inhibit the activation of Akt, which in turn suppresses the nuclear factor kappa B (NF-κB) pathway.[2] This leads to a downstream cascade affecting apoptosis-related proteins, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2] This imbalance ultimately results in the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner of apoptosis.[2]
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound on MCF-7 cells.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks (T-75)
-
6-well and 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.
-
Stock Solution Preparation: Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Treatment: Seed cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for apoptosis and protein analysis). Allow cells to attach for 24 hours. Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Replace the existing medium with the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose).
Cell Viability (MTT) Assay
Materials:
-
Treated and control MCF-7 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Treated and control MCF-7 cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
References
- 1. Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Akt/NF-κB pathway in N6-isopentenyladenosine-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-iso-Propyladenosine Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-iso-Propyladenosine, also known as N6-isopentenyladenosine (i6A), is a naturally occurring modified nucleoside that has garnered significant interest for its potential therapeutic applications, particularly in oncology. As a derivative of adenosine, it is involved in various biological processes, and its exogenous administration has been shown to impact cell proliferation and signaling pathways. This document provides detailed application notes and protocols based on published animal model studies investigating the in vivo effects of this compound.
Preclinical Animal Models
Animal models are crucial for evaluating the efficacy, safety, and mechanism of action of this compound in a physiological context. The most commonly utilized models in the study of this compound are xenograft models in immunocompromised mice, which allow for the growth of human-derived cancer cells.
Colorectal Cancer Xenograft Model
This model is instrumental in assessing the anti-tumor activity of this compound against colorectal carcinoma.
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Strain: Severe Combined Immunodeficient (SCID) mice.
-
Application: To evaluate the direct anti-proliferative effects of this compound on colorectal tumors and its potential synergy with standard chemotherapeutic agents like 5-Fluorouracil.
Thyroid Cancer Xenograft Model
This model has been used to demonstrate the potent anti-tumor effects of this compound on transformed thyroid cells.
-
Cell Line: KiMol cells (K-ras transformed thyroid cell line).
-
Animal Strain: Nude mice.
-
Application: To investigate the impact of this compound on tumor growth in a model of ras-driven malignancy.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on this compound.
Table 1: Efficacy of this compound in a Thyroid Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Outcome | Reference |
| Nude Mice | KiMol | This compound (i6A) | Not Specified | Subcutaneous | Drastic reduction in tumor volume | [1] |
Table 2: Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Outcome | Reference |
| SCID Mice | HCT116 | This compound (i6A) | Not Specified in Abstract | Not Specified in Abstract | Affects colorectal cancer proliferation | [2] |
Note: Detailed quantitative data such as tumor growth inhibition percentage and specific dosages were not available in the abstracts of the cited literature. Access to the full-text articles is required for a more comprehensive data summary.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Colorectal Cancer Xenograft Model
Based on the study by Fiore et al., 2019. [2]
1. Animal Model and Cell Culture:
- Use male SCID mice, 4-6 weeks old.
- Culture HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).
2. Tumor Cell Implantation:
- Harvest HCT116 cells during the logarithmic growth phase.
- Resuspend cells in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
- Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
- Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomize mice into control and treatment groups.
4. This compound Formulation and Administration:
- Note: The specific formulation and dosage were not detailed in the available abstract. A typical approach would be to dissolve this compound in a biocompatible vehicle such as sterile saline or DMSO, followed by dilution in saline.
- Administer the treatment via a systemic route (e.g., intraperitoneal or intravenous injection) or locally (e.g., peritumoral injection) according to the experimental design.
5. Data Collection and Analysis:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
- Analyze the data for statistical significance between the treatment and control groups.
Protocol 2: Assessment of this compound in a Thyroid Cancer Xenograft Model
Based on the study by Laezza et al., 2006. [1]
1. Animal Model and Cell Culture:
- Use male nude mice, 4-6 weeks old.
- Culture KiMol cells (K-ras transformed thyroid cells) in a suitable medium.
2. Tumor Cell Implantation:
- Prepare KiMol cells as described in Protocol 1.
- Subcutaneously inject the cell suspension into the flank of each nude mouse.
3. Tumor Growth and Treatment:
- Monitor tumor growth until they are well-established.
- Note: The abstract specifies subcutaneous administration of this compound, suggesting a local treatment approach.
- Prepare the this compound solution and administer it subcutaneously at or near the tumor site. The exact dosage and frequency were not specified.
4. Efficacy Evaluation:
- Measure tumor volume regularly to assess the treatment effect.
- At the study endpoint, collect tumors for final analysis as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for in vivo efficacy studies.
Caption: Proposed mechanism of this compound's anti-proliferative effect.
Caption: General workflow for in vivo efficacy studies of this compound.
Considerations and Future Directions
While initial studies show promise for the anti-tumor activity of this compound, it is important to note that some studies have reported a lack of in vivo efficacy in certain cancer models. This discrepancy may be due to differences in the cancer cell lines, animal models, or the formulation and administration route of the compound.
Future research should focus on:
-
Determining the optimal dosage, administration route, and treatment schedule for various cancer types.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound in vivo.
-
Exploring combination therapies with other anticancer agents to enhance efficacy and overcome potential resistance mechanisms.
-
Elucidating the detailed molecular mechanisms underlying its in vivo effects through comprehensive pharmacogenomic and proteomic analyses.
These application notes and protocols provide a foundation for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of this compound.
References
- 1. N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil-Targeting FBXW7 Tumor Suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of N6-iso-Propyladenosine
For Research Use Only.
Introduction
N6-iso-Propyladenosine (N6-IPA) is a synthetic purine nucleoside analog that acts as a ligand for adenosine receptors. Adenosine receptors, particularly the A1 and A3 subtypes, are G protein-coupled receptors involved in a multitude of physiological and pathophysiological processes. Their activation can modulate cellular functions, including cell proliferation, apoptosis, and inflammation.[1][2][3][4] N6-substituted adenosine derivatives have been investigated for their therapeutic potential in various conditions, including cancer, cardiovascular diseases, and neurological disorders.
These application notes provide an overview of potential in vivo drug delivery methods for this compound, along with example protocols for preclinical research. It is important to note that specific in vivo data for this compound is limited, and therefore, the following protocols are based on general knowledge of adenosine analog administration and may require optimization for specific experimental models.
Physicochemical Properties and Formulation
Table 1: Estimated Physicochemical Properties and Formulation Considerations for this compound
| Parameter | Estimated Value/Consideration | Notes |
| Molecular Formula | C13H19N5O4 | |
| Molecular Weight | 309.32 g/mol | |
| Aqueous Solubility | Likely low | Adenosine analogs often require co-solvents like DMSO or PEG400 for in vivo use. |
| Recommended Vehicle | Saline with a co-solvent (e.g., 10% DMSO + 60% PEG400) or encapsulation in liposomes. | The final concentration of the co-solvent should be tested for tolerability in the animal model. |
| Storage | Store stock solutions at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. |
In Vivo Administration Methods
The choice of administration route depends on the target organ, the desired pharmacokinetic profile, and the experimental model. For systemic effects, intravenous or intraperitoneal injections are common. For localized effects, direct tissue injection or intracerebroventricular administration may be employed.
Intravenous (IV) Injection
Intravenous injection allows for rapid and complete bioavailability. Due to the typically short half-life of adenosine analogs, a rapid bolus injection is often followed by a saline flush to ensure the compound reaches systemic circulation.[5]
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for administering therapeutic agents in small animal models. It allows for systemic distribution, although the absorption rate is slower compared to intravenous injection.
Experimental Protocols
The following are example protocols for the in vivo administration of this compound in a murine cancer model. These protocols are illustrative and require optimization based on the specific cell line, tumor model, and animal strain.
Protocol 1: Intravenous Administration in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound administered intravenously.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the vehicle to the desired concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution, gentle warming and vortexing may be necessary.
-
Prepare fresh on the day of injection.
-
-
Animal Preparation:
-
Weigh each mouse to determine the correct injection volume.
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Inject the calculated volume of the this compound solution slowly into a lateral tail vein (e.g., 100 µL for a 20g mouse at a 5 mg/kg dose).
-
Administer a saline flush (e.g., 50-100 µL) immediately following the injection.
-
-
Monitoring:
-
Monitor the mice for any immediate adverse reactions.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Table 2: Example Dosing Regimen for Intravenous Administration
| Parameter | Description |
| Animal Model | Nude mice with human cancer cell line xenografts |
| Dose | 5-25 mg/kg (requires dose-range finding study) |
| Frequency | Twice weekly |
| Administration Volume | 100-200 µL |
| Control Groups | Vehicle control, untreated control |
Protocol 2: Intraperitoneal Administration in a Syngeneic Mouse Model
Objective: To assess the immunomodulatory and anti-tumor effects of this compound in an immunocompetent mouse model.
Materials:
-
This compound
-
Vehicle (e.g., Saline with 5% DMSO)
-
Syngeneic tumor-bearing mice
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution as described in Protocol 1.
-
-
Injection:
-
Hold the mouse firmly with the head tilted downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 10-20 degree angle to avoid puncturing internal organs.
-
Inject the calculated volume of the solution.
-
-
Monitoring:
-
Monitor for signs of distress or irritation at the injection site.
-
Regularly measure tumor growth and body weight.
-
At the end of the study, tumors and relevant tissues can be collected for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Signaling Pathways
This compound is expected to exert its biological effects through the activation of adenosine A1 and A3 receptors. Both are G protein-coupled receptors that, upon activation, can trigger various downstream signaling cascades.
Adenosine A1 Receptor Signaling
Activation of the A1 receptor is primarily coupled to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] A1 receptor activation can also modulate ion channel activity and activate phospholipase C (PLC).[1][6]
Figure 1: Simplified Adenosine A1 Receptor Signaling Pathway.
Adenosine A3 Receptor Signaling
Similar to the A1 receptor, the A3 receptor is also coupled to Gi proteins, leading to the inhibition of adenylyl cyclase.[4][7] However, A3 receptor activation can also couple to Gq proteins, activating phospholipase C and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[2][3]
Figure 2: Simplified Adenosine A3 Receptor Signaling Pathway.
Experimental Workflow
A typical in vivo study to evaluate the efficacy of this compound would follow a logical progression from initial dose-finding to detailed analysis of the therapeutic effect.
Figure 3: General Experimental Workflow for In Vivo Studies.
Conclusion
While this compound holds promise as a modulator of adenosine receptors for therapeutic applications, its in vivo delivery requires careful consideration of its physicochemical properties and the selection of an appropriate administration route and dosing regimen. The provided protocols and diagrams serve as a starting point for researchers. It is crucial to perform preliminary dose-range finding and tolerability studies to establish a safe and effective dose for any new in vivo experiment. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound to optimize its therapeutic potential.
References
Application Notes and Protocols for Apoptosis Assays with N6-iso-Propyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-iso-Propyladenosine is a purine nucleoside analog that has demonstrated potential as an anticancer agent by inducing apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for assessing the apoptotic effects of this compound, with a focus on assays to quantify apoptosis, evaluate key protein markers, and elucidate the underlying signaling pathways. The provided methodologies are essential for researchers investigating the therapeutic potential of this compound and similar compounds in drug development.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in human breast cancer cells, such as the MDA-MB-231 cell line, through the modulation of specific signaling cascades. The proposed mechanism involves the suppression of the Akt/NF-κB cell survival pathway.[1] This leads to a cascade of downstream events, including the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1] The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[1]
Quantitative Data Summary
Disclaimer: Specific quantitative data for apoptosis assays with this compound are not widely available in the public domain. The following tables are structured templates. The IC50 value for N6-isopentenyladenosine in MDA-MB-231 cells is included. Other data presented are illustrative, based on typical results for similar compounds, and should be replaced with experimentally derived data.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MDA-MB-231 | 72 | 6.2 |
| MCF-7 | 72 | 12.2 |
Table 2: Illustrative Data for Annexin V-FITC / Propidium Iodide Staining
| Treatment (24 hours) | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| This compound | 5 | 75 ± 5 | 15 ± 4 | 10 ± 3 |
| This compound | 10 | 50 ± 6 | 30 ± 5 | 20 ± 4 |
| This compound | 25 | 25 ± 4 | 45 ± 6 | 30 ± 5 |
Table 3: Illustrative Data for Caspase-3 Activity Assay
| Treatment (24 hours) | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 10 | 2.5 ± 0.3 |
| This compound | 25 | 4.8 ± 0.5 |
Table 4: Illustrative Data for Bax/Bcl-2 Ratio by Western Blot
| Treatment (24 hours) | Concentration (µM) | Bax/Bcl-2 Ratio (Relative to Control) |
| Vehicle Control | 0 | 1.0 ± 0.2 |
| This compound | 10 | 2.8 ± 0.4 |
| This compound | 25 | 5.2 ± 0.6 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or other suitable cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in all treatments, including the vehicle control, is less than 0.1%.
Annexin V-FITC / Propidium Iodide Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvest the cells, including any floating cells from the supernatant. For adherent cells, gently detach using trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of the executioner caspase-3.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Seed and treat cells as described in the Annexin V protocol.
-
Harvest approximately 2-5 x 10^6 cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Add 50 µL of 2X reaction buffer (with DTT) to each well of a 96-well plate.
-
Add 50 µg of protein from each cell lysate to the wells and adjust the volume to 50 µL with cell lysis buffer.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be calculated relative to the vehicle control.
Western Blot for Bax and Bcl-2
This protocol allows for the semi-quantitative analysis of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells as previously described and harvest.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands and normalize the Bax and Bcl-2 signals to the β-actin loading control to determine the Bax/Bcl-2 ratio.
References
Application Notes: Cell Cycle Analysis Following N6-iso-Propyladenosine Treatment
Introduction
N6-iso-Propyladenosine (iPA), a modified purine nucleoside analog, has demonstrated significant antiproliferative effects in various cancer cell lines.[1][2][3] Its mechanism of action often involves the induction of cell cycle arrest and apoptosis, making it a compound of interest for cancer research and drug development.[4][5] These application notes provide a detailed overview of the cellular effects of iPA, with a focus on analyzing its impact on cell cycle progression. The provided protocols are intended for researchers, scientists, and professionals in drug development.
This compound has been shown to inhibit the growth of cancer cells in a dose-dependent manner. For instance, in human breast cancer MCF-7 cells, it exhibited an IC50 of 12.2 μM.[1] The primary mechanisms by which iPA exerts its effects include the inhibition of farnesyl diphosphate synthase (FPPS), leading to a reduction in protein prenylation, a critical process for the function of proteins involved in cell proliferation.[6] Furthermore, iPA treatment has been correlated with a G0/G1 phase or S phase arrest in the cell cycle.[4][6][7] This cell cycle arrest is often accompanied by a decrease in the expression of key cyclins such as cyclin A, cyclin D1, and cyclin E, and a concurrent increase in the levels of cyclin-dependent kinase inhibitors (CDKIs) like p21waf and p27kip1.[5] In some cell lines, iPA has also been observed to induce apoptosis through the activation of the c-jun N-terminal kinase (JNK) pathway and caspase-3.[4][5]
Signaling Pathway of this compound in Cell Cycle Regulation
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF-7 | Breast Cancer | IC50 | 12.2 µM | [1] |
| DLD1 | Colon Cancer | Cell Cycle Arrest | Increase in G0/G1 phase | [5] |
| HCT116 | Colon Cancer | Cell Cycle Arrest | S phase arrest | [7] |
| T24 | Bladder Carcinoma | Cell Cycle Arrest | G0/G1 phase arrest | [4] |
| KiMol | Thyroid Cancer | Cell Cycle Arrest | G0/G1 phase arrest | [6] |
Experimental Protocols
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle changes after this compound treatment.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, DLD1, T24) in appropriate culture dishes or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Incubation: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After allowing the cells to attach and resume growth (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO).
-
Incubation Post-Treatment: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is based on staining the cells with propidium iodide (PI), a fluorescent dye that binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.[8][9]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet with PBS and centrifuge again.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A (100 µg/mL stock) to each tube to prevent staining of double-stranded RNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to determine the expression levels of key proteins involved in cell cycle regulation, such as cyclins and CDKIs.
Reagents and Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated Secondary Antibodies
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
References
- 1. Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-isopentenyladenosine inhibits cell proliferation and induces apoptosis in a human colon cancer cell line DLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Measuring DNA Synthesis Inhibition by N6-iso-Propyladenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-iso-Propyladenosine is a synthetic purine nucleoside analog that has garnered interest for its potential as an anti-proliferative and anti-cancer agent. Its mechanism of action is believed to involve the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for measuring the inhibition of DNA synthesis by this compound using standard cell-based assays, including the [3H]thymidine incorporation assay and cell cycle analysis by flow cytometry. Furthermore, potential signaling pathways involved in its mode of action are discussed and visualized.
Data Presentation
The anti-proliferative activity of N6-substituted adenosine analogs, such as the closely related N6-isopentenyladenosine (iPA), has been evaluated in various cancer cell lines. The following table summarizes the inhibitory concentration (IC50) value for iPA, which can be used as an estimate for designing experiments with this compound due to their structural similarity.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N6-isopentenyladenosine (iPA) | MCF-7 (Breast Cancer) | Cell Viability | 12.2 | [1] |
Experimental Protocols
[3H]Thymidine Incorporation Assay for DNA Synthesis Inhibition
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa, T24)
-
Complete cell culture medium
-
This compound
-
[3H]Thymidine (1 µCi/well)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Ethanol, 95%, ice-cold
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on the activity of related compounds, is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls. Incubate for 24 to 72 hours.
-
Radiolabeling: Add 1 µCi of [3H]thymidine to each well. Incubate for 4 to 24 hours.
-
Cell Harvesting and DNA Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the wells twice with ice-cold 95% ethanol.
-
-
Solubilization and Counting:
-
Add 100 µL of 0.2 M NaOH or a suitable lysis buffer to each well to solubilize the DNA.
-
Transfer the contents of each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of DNA synthesis inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, revealing any cell cycle arrest induced by the compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for 24 to 48 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). A typical histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle for each treatment condition. Compare the cell cycle distribution of treated cells to the control to identify any accumulation of cells in a specific phase, which would indicate a cell cycle arrest.
Visualizations
Caption: Experimental workflow for measuring DNA synthesis inhibition.
Caption: Putative signaling pathway for this compound.
References
Application Notes and Protocols: N6-iso-Propyladenosine in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-substituted adenosine analogs are a class of molecules that have garnered significant interest in oncology for their potential as anticancer agents. While direct studies on the combination of N6-iso-Propyladenosine with chemotherapy are limited, extensive research on the closely related compound, N6-isopentenyladenosine (i6A), provides a strong rationale and a framework for investigating such therapeutic strategies. These analogs have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells. This document provides detailed application notes and protocols based on the available scientific literature for N6-isopentenyladenosine as a proxy for this compound, offering guidance for research into its synergistic potential with conventional chemotherapeutic agents.
Mechanism of Action
N6-isopentenyladenosine (i6A) has been demonstrated to exert its anticancer effects through multiple mechanisms. A primary pathway involves the upregulation of the F-box WD repeat domain-containing 7 (FBXW7), a well-established tumor suppressor.[1] FBXW7 is a component of the SCF E3 ubiquitin ligase complex, which targets several oncoproteins for degradation. By increasing FBXW7 expression, i6A promotes the ubiquitination and subsequent degradation of oncogenic proteins such as c-Myc, SREBP, and Mcl1.[1]
Furthermore, i6A has been shown to induce apoptosis by modulating the Akt/NF-κB signaling pathway. It suppresses the activation of Akt and inhibits the nuclear factor kappaB (NF-κB) pathway, leading to a decrease in cell survival signals.[2] This inhibition results in an increased expression of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL, ultimately triggering the mitochondrial apoptotic pathway.[2]
Synergistic Potential with Chemotherapy
The modulation of pathways involved in cell survival and oncogene expression by N6-substituted adenosine analogs suggests a strong potential for synergistic interactions with traditional chemotherapy. By weakening the cancer cells' defense and survival mechanisms, these compounds can enhance the efficacy of cytotoxic agents.
Combination with 5-Fluorouracil (5-FU) in Colorectal Cancer
Studies have shown that N6-isopentenyladenosine (i6A) acts synergistically with 5-Fluorouracil (5-FU) to inhibit the growth of colorectal cancer cells, particularly in cells that are wild-type for FBXW7 and TP53.[1][3]
Quantitative Data Summary:
| Cell Line | Drug Combination | IC50 (µM) - i6A alone | IC50 (µM) - 5-FU alone | Combination Index (CI) | Effect |
| HCT116 | i6A + 5-FU | Not specified | Not specified | < 1.0 | Synergism |
| DLD1 | i6A + 5-FU | Not specified | Not specified | ~ 1.0 | Additive/Slight Synergism |
| SW48 | i6A + 5-FU | Not specified | Not specified | < 1.0 | Synergism |
Combination Index (CI) values are interpreted as follows: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Sensitization to Temozolomide (TMZ) in Glioblastoma
N6-isopentenyladenosine (i6A) and its analog N6-benzyladenosine (N6-BA) have been shown to sensitize glioblastoma (GBM) cells to the alkylating agent temozolomide (TMZ).[2][4][5] This effect is, in part, attributed to the ability of these modified adenosines to downregulate the expression of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to TMZ resistance.[2][5]
Quantitative Data Summary:
| Cell Line | Drug Combination | Effect |
| U87 (TMZ-sensitive) | i6A + TMZ | Sensitization to TMZ-induced cell death |
| U251 (TMZ-sensitive) | i6A + TMZ | Sensitization to TMZ-induced cell death |
| T98 (TMZ-resistant) | i6A + TMZ | Less sensitive to the combination |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., 5-Fluorouracil, Temozolomide)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
Combinations of this compound and the chemotherapeutic agent at fixed or variable ratios.
-
Vehicle control (DMSO).
-
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination.
-
Analyze the synergistic effect using the Combination Index (CI) method based on the Chou-Talalay method.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis by this compound and chemotherapy.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described in Protocol 1.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Chemotherapeutic agent formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
Combination of this compound and the chemotherapeutic agent
-
-
Administer the treatments according to a predetermined schedule (e.g., daily, every other day).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare tumor growth inhibition between the different treatment groups.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for evaluating combination therapy.
Conclusion
The available evidence for N6-isopentenyladenosine strongly supports the investigation of this compound as a potential synergistic partner for conventional chemotherapy. Its ability to modulate key cancer-related pathways, such as Akt/NF-κB and the FBXW7 tumor suppressor axis, provides a solid mechanistic basis for its use in combination therapies. The protocols and data presented here offer a foundational guide for researchers to explore the therapeutic potential of this compound in enhancing the efficacy of existing anticancer drugs. Further preclinical studies are warranted to validate these findings and to elucidate the precise mechanisms of synergy.
References
- 1. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil-Targeting FBXW7 Tumor Suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified Adenosines Sensitize Glioblastoma Cells to Temozolomide by Affecting DNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Holdings: Modified Adenosines Sensitize Glioblastoma Cells to Temozolomide by Affecting DNA Methyltransferases :: Library Catalog [oalib-perpustakaan.upi.edu]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N6-iso-Propyladenosine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N6-iso-Propyladenosine in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.5% or lower.[1] Most cell lines can tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[1][2][3]
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
Q4: How should I store the this compound stock solution?
A4: For long-term storage, it is recommended to aliquot the DMSO stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What is the known mechanism of action for this compound?
A5: this compound is a purine nucleoside analog. While specific signaling pathways for this compound are not extensively detailed in the provided search results, related compounds like N6-isopentenyladenosine have been shown to induce non-apoptotic programmed cell death (necroptosis) in cancer cells by activating RIP1, RIP3, and MLKL, leading to the formation of the necrosome.[4] It has also been observed to trigger apoptosis through the disruption of actin filaments and subsequent cell cycle arrest.[5] It is plausible that this compound may act through similar pathways.
Troubleshooting Guide
Issue: Precipitation is observed after diluting the this compound DMSO stock solution into the cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | - Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. - Before adding to the full volume of media, pre-warm both the stock solution and the culture medium to 37°C. - Add the DMSO stock solution to the medium drop-wise while gently vortexing or swirling to facilitate mixing. |
| High final DMSO concentration | - Verify that the final DMSO concentration is at or below 0.5%. Higher concentrations can sometimes contribute to compound precipitation. |
| Interaction with media components | - Some media components, like high concentrations of salts or proteins, can reduce the solubility of compounds. Consider using a serum-free medium for the initial dilution before adding serum. |
| Incorrect pH of the medium | - Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). pH fluctuations can affect compound stability and solubility. |
Quantitative Data Summary
Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | Readily Soluble | A stock solution of 10 mM in DMSO has been reported. |
| Water | Data not available | Expected to have low solubility. |
| PBS | Data not available | Expected to have low solubility. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Data not available | Solubility will depend on the final concentration and media composition. |
Recommended DMSO Concentrations in Cell Culture
| Concentration | Effect on Cells | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal effects.[1][6] | Ideal for sensitive cell lines or long-term experiments. |
| 0.1% - 0.5% | Widely used and generally well-tolerated by many robust cell lines.[1][3] | A good starting point for most experiments. |
| > 0.5% - 1.0% | May cause cellular stress or cytotoxicity in some cell lines.[1][2] | Use with caution and always include a vehicle control. |
| > 1.0% | High potential for cytotoxicity and other off-target effects.[7] | Generally not recommended for most cell culture applications. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (powder), sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution. (Molecular Weight: 309.32 g/mol ).
-
Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration remains consistent across all treatment groups and the vehicle control (e.g., 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "cells only" (no treatment) control and a "vehicle control" (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting guide for solubility issues.
Caption: Hypothetical signaling pathways.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. N6-isopentenyladenosine induces cell death through necroptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
improving N6-iso-Propyladenosine stability for experiments
Welcome to the technical support center for N6-iso-Propyladenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of degradation for this compound, an N6-substituted adenosine analog, is enzymatic deamination by adenosine deaminase (ADA).[1][2][3] This enzyme is ubiquitously present in tissues and cell cultures and catalyzes the irreversible conversion of adenosine and its analogs to their corresponding inosine forms.[1]
Q2: What are the main degradation products of this compound?
A2: The main degradation products are inosine and the corresponding side-chain amine, resulting from enzymatic deamination by adenosine deaminase (ADA). Hydrolysis of the glycosidic bond can also occur, particularly under acidic conditions, yielding adenine and ribose.
Q3: How should I store my this compound stock solutions to ensure maximum stability?
A3: For maximum stability, this compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. It is recommended to use glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.
Q4: What is the expected stability of this compound in aqueous solutions at different temperatures?
A4: While specific kinetic data for this compound is limited, studies on adenosine, a related compound, show it to be relatively stable in aqueous solution at temperatures up to 37°C, with a long estimated shelf-life at room temperature. However, stability is significantly influenced by the presence of enzymes like adenosine deaminase.
Q5: How does pH affect the stability of this compound?
A5: The stability of nucleosides, including this compound, is pH-dependent. Acidic conditions (pH < 4) can lead to the hydrolysis of the N-glycosidic bond, separating the isopropyladenine base from the ribose sugar. The phosphodiester bond in related RNA structures is most stable between pH 4 and 5. For general experimental use, maintaining a physiological pH (around 7.4) is recommended, but enzymatic degradation will be the primary concern under these conditions.
Troubleshooting Guides
Issue 1: Loss of this compound activity in cell culture experiments.
Possible Cause: Enzymatic degradation by adenosine deaminase (ADA) present in the cell culture medium, especially when supplemented with fetal bovine serum (FBS), or secreted by the cells themselves.
Solutions:
-
Incorporate an Adenosine Deaminase Inhibitor: The most effective way to prevent enzymatic degradation is to add an ADA inhibitor to your cell culture medium.
-
Recommended Inhibitors:
-
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a commonly used and effective inhibitor of ADA1.[1]
-
Deoxycoformycin (Pentostatin) is another potent ADA inhibitor.
-
-
Protocol: Prepare a stock solution of the ADA inhibitor and add it to your cell culture medium to the recommended final concentration prior to adding this compound.
-
-
Use Heat-Inactivated Serum: If using fetal bovine serum (FBS), ensure it is heat-inactivated to reduce the activity of enzymes like ADA.
-
Minimize Incubation Time: If possible, design your experiments to minimize the incubation time of this compound with cells.
Issue 2: Inconsistent experimental results with this compound.
Possible Cause: Inconsistent degradation of this compound across different experimental setups or time points.
Solutions:
-
Standardize Solution Preparation: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using previously prepared and stored diluted solutions.
-
Control for Temperature and pH: Ensure that the temperature and pH of your experimental buffers and media are consistent across all experiments.
-
Quantify Compound Concentration: If feasible, use an analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound and its major degradation product, inosine, at the beginning and end of your experiment to assess stability under your specific conditions.
Data Presentation
Table 1: Common Adenosine Deaminase (ADA) Inhibitors
| Inhibitor | Target Isoform(s) | Notes |
| EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) | ADA1 | Commonly used for in vitro experiments.[1] |
| Deoxycoformycin (Pentostatin) | ADA1 | Potent inhibitor. |
| 2'-Deoxyadenosine | ADA | Substrate analog that acts as a competitive inhibitor. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution for Cell Culture
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mM). Store in single-use aliquots at -20°C or -80°C.
-
Dissolve the chosen adenosine deaminase inhibitor (e.g., EHNA) in an appropriate solvent to create a stock solution. Refer to the manufacturer's instructions for recommended concentrations and storage.
-
-
Prepare Cell Culture Medium:
-
Thaw your complete cell culture medium (e.g., DMEM with 10% heat-inactivated FBS).
-
Add the ADA inhibitor stock solution to the medium to achieve the desired final concentration (e.g., 5-10 µM for EHNA). Mix thoroughly.
-
-
Prepare Final Working Solution:
-
Just before adding to the cells, dilute the this compound stock solution into the ADA inhibitor-containing medium to the final desired experimental concentration.
-
-
Application:
-
Remove the existing medium from your cells and replace it with the freshly prepared medium containing this compound and the ADA inhibitor.
-
Protocol 2: General Method for Monitoring this compound Stability by HPLC
-
Instrumentation: A standard reverse-phase HPLC system with a UV detector is suitable.
-
Column: A C18 column is commonly used for separating nucleosides.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 5.5-7.0) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Monitor the absorbance at a wavelength around 260 nm, where adenosine and its analogs have strong absorbance.
-
Sample Preparation:
-
Collect samples from your experiment at different time points.
-
If necessary, precipitate proteins (e.g., with cold acetonitrile or perchloric acid) and centrifuge to clarify the sample.
-
Inject the supernatant onto the HPLC column.
-
-
Analysis:
-
Identify the peaks corresponding to this compound and its expected degradation product (inosine analog) by comparing retention times with pure standards.
-
Quantify the peak areas to determine the concentration of each compound over time.
-
Visualizations
References
Technical Support Center: Optimizing N6-iso-Propyladenosine Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of N6-iso-Propyladenosine for in vitro studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a purine nucleoside analog that exhibits antitumor activity. Its primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. A key molecular target is the enzyme Farnesyl Diphosphate Synthase (FPPS), which plays a crucial role in the mevalonate pathway. Inhibition of FPPS disrupts protein prenylation, a critical post-translational modification for various proteins involved in cell signaling and survival. This disruption leads to cell cycle arrest, primarily at the G0/G1 phase, and subsequent apoptosis.
Q2: What is a typical effective concentration range for this compound in in vitro studies?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Based on available data for the closely related compound N6-isopentenyladenosine (iPA), a starting point for dose-response studies would be in the low micromolar range. For example, the IC50 value for iPA in MCF-7 breast cancer cells has been reported to be 12.2 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is often soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds dissolved in DMSO. Here are some troubleshooting steps:
-
Pre-warm the media: Always add the compound to cell culture media that has been pre-warmed to 37°C.
-
Use a serial dilution approach: Instead of adding a highly concentrated stock directly to your final culture volume, perform an intermediate dilution step in warm media.
-
Increase the final volume: Adding a small volume of concentrated stock to a larger volume of media can aid in dissolution.
-
Vortex gently during addition: Slowly add the stock solution to the media while gently vortexing to ensure rapid and even dispersion.
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically <0.5%, and ideally <0.1%).
Q5: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce:
-
Cell Cycle Arrest: An accumulation of cells in the G0/G1 phase of the cell cycle.
-
Apoptosis: An increase in programmed cell death, which can be confirmed by assays such as Annexin V staining or detection of cleaved caspases.
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in the number of viable cells.
Data Presentation
This compound and Related Compounds: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Duration | IC50 (µM) |
| N6-isopentenyladenosine (iPA) | MCF-7 (Breast Cancer) | Not Specified | 12.2 |
| N6-benzyladenosine | T24 (Bladder Carcinoma) | 24 hours | Induces G0/G1 arrest |
| N6-isopentenyladenosine (iPA) | DLD1 (Colon Cancer) | Not Specified | Induces apoptosis |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO, sterile), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
-
Aliquot the stock solution into sterile, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Dose-Response Assay using MTT to Determine IC50
-
Materials: 96-well cell culture plates, cells of interest, complete cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration but no drug) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
-
Materials: 6-well plates, cells of interest, complete cell culture medium, this compound, PBS, 70% ethanol (ice-cold), Propidium Iodide (PI) staining solution containing RNase A.
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
mitigating off-target effects of N6-iso-Propyladenosine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N6-iso-Propyladenosine. Our goal is to help you mitigate potential off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a purine nucleoside analog.[1][2][3][4] Its primary on-target mechanism is understood to be the inhibition of DNA synthesis and the induction of apoptosis, which contributes to its antitumor activity in lymphoid malignancies.[1][2][3][4]
Q2: What are the potential off-target effects of this compound?
-
Adenosine Receptors: Adenosine analogs can interact with A1, A2A, A2B, and A3 adenosine receptors, which are involved in diverse physiological processes. Modifications at the N6 position are critical for determining selectivity for these receptors.
-
Kinases: Many small molecule inhibitors exhibit off-target activity against a range of protein kinases.
-
Mitochondrial Polymerases: Nucleoside reverse transcriptase inhibitors (NRTIs) have been shown to have off-target effects on mitochondrial DNA polymerases, such as Pol γ.[5]
Q3: How can I proactively minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
-
Employ Specific Antagonists: If you suspect off-target effects are mediated by a specific receptor (e.g., an adenosine receptor), co-treatment with a selective antagonist for that receptor can help to isolate the on-target effects.
-
Use Structurally Unrelated Control Compounds: Include a control compound with a different chemical scaffold but the same on-target activity to confirm that the observed phenotype is not due to a chemical class-specific off-target effect.
-
Perform Control Experiments in Knockout/Knockdown Models: If the primary target is known, using cell lines or animal models where the target has been knocked out or knocked down can help to distinguish on-target from off-target effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High variability in experimental results.
-
Question: I am observing significant well-to-well or experiment-to-experiment variability in my cell-based assays. What could be the cause and how can I fix it?
-
Answer:
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in culture media. Precipitates can lead to inconsistent dosing.
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a consistent passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Assay Timing: The timing of your assay readout is critical. Ensure you have optimized the incubation time with this compound to capture the desired biological response without introducing confounding effects from prolonged exposure.
-
Issue 2: Unexpected or contradictory cellular phenotypes.
-
Question: The cellular phenotype I'm observing does not align with the expected on-target effect of inhibiting DNA synthesis. What should I investigate?
-
Answer:
-
Suspect Off-Target Signaling: The unexpected phenotype may be due to an off-target effect. As this compound is an adenosine analog, consider if the phenotype could be explained by the activation or inhibition of adenosine receptors. Review the literature for the roles of different adenosine receptor subtypes in your specific cell type or pathway of interest.
-
Perform a Rescue Experiment: If you can identify a potential off-target, try to "rescue" the phenotype by co-administering a selective antagonist for that off-target.
-
Profile Against a Kinase Panel: Consider having this compound profiled against a broad panel of kinases to identify any potential off-target kinase interactions that could explain the observed phenotype.
-
Issue 3: Observed cytotoxicity at concentrations expected to be non-toxic.
-
Question: I am seeing significant cell death at concentrations where I expect to see a specific biological effect, not widespread toxicity. How can I troubleshoot this?
-
Answer:
-
Distinguish Cytotoxicity from Apoptosis: Your on-target effect is the induction of apoptosis. However, if you are observing rapid and widespread cell death, it could be due to a cytotoxic off-target effect. Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).
-
Mitochondrial Toxicity: Nucleoside analogs can interfere with mitochondrial function.[5] Assess mitochondrial health using assays for mitochondrial membrane potential or reactive oxygen species (ROS) production.
-
Concentration-Response Curve: Perform a detailed concentration-response curve to determine the therapeutic window between the desired on-target effect and the onset of general cytotoxicity.
-
Data Presentation
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound and a More Selective Analog
This table presents hypothetical data to illustrate how a medicinal chemistry effort might improve the selectivity of a lead compound like this compound.
| Target | This compound (Ki, nM) | Improved Analog (Hypothetical) (Ki, nM) |
| On-Target | ||
| DNA Polymerase α | 50 | 35 |
| Off-Targets | ||
| Adenosine A1 Receptor | 250 | >10,000 |
| Adenosine A3 Receptor | 800 | >10,000 |
| Kinase X | 1,500 | >20,000 |
| Kinase Y | 5,000 | >20,000 |
Experimental Protocols
Protocol 1: Adenosine Receptor Competitive Binding Assay
This protocol describes a method to assess the affinity of this compound for a specific adenosine receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand: Use a well-characterized radiolabeled antagonist for the specific receptor subtype (e.g., [³H]DPCPX for A1).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol outlines a general method for screening this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of recombinant human kinases.
-
Assay Format: The service will typically use a fluorescence-based or luminescence-based assay to measure kinase activity.
-
Screening:
-
This compound is typically first screened at a single high concentration (e.g., 10 µM) against the entire kinase panel.
-
The percentage of inhibition for each kinase is determined relative to a vehicle control.
-
-
Follow-up: For any kinases that show significant inhibition (e.g., >50%), a full dose-response curve is generated to determine the IC50 value.
-
Data Analysis: The results will be provided as a report, often with a visual representation of the kinases inhibited at the screening concentration and the IC50 values for the hits.
Visualizations
Caption: Presumed primary signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | Fulcrum Pharma [fulcrumpharma.com]
- 5. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N6-iso-Propyladenosine Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N6-iso-Propyladenosine in solution. The following information is based on established principles of nucleoside analog stability and forced degradation studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or inconsistent results over time. | Degradation of this compound in solution. | Review storage conditions (temperature, light exposure) and solution parameters (pH, solvent). Perform a stability study to identify the degradation source. |
| Appearance of unknown peaks in chromatography (HPLC, UPLC). | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Precipitation of the compound from the solution. | Poor solubility or pH-dependent solubility. | Ensure the solvent system is appropriate for this compound. Check and adjust the pH of the solution to a range where the compound is most soluble and stable. |
| Discoloration of the solution. | Photodegradation or oxidative degradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil. For oxygen-sensitive solutions, consider purging with an inert gas (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of nucleoside analogs like this compound are pH, temperature, light, and the presence of oxidizing agents.
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the glycosidic bond, leading to the separation of the isopropyladenine base from the ribose sugar. For many nucleosides, optimal stability is found in the pH range of 5-9.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] It is crucial to store solutions at recommended temperatures (typically refrigerated or frozen) to minimize thermal degradation.
-
Light: Exposure to UV or even ambient light can induce photodegradation, leading to the formation of various photoproducts.[3]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the purine ring system.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure maximum stability, this compound solutions should be:
-
Stored at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Protected from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Prepared in a buffer system that maintains a pH within the optimal stability range (a near-neutral pH of 7 is a good starting point).
-
If sensitivity to oxidation is a concern, consider using deoxygenated solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I determine the stability of my specific this compound solution?
A3: A forced degradation study is the recommended approach to understand the stability of your compound under various stress conditions. This involves subjecting the solution to harsh conditions (acid, base, heat, light, and oxidation) to accelerate degradation and identify potential degradation products. A stability-indicating analytical method, such as HPLC or UPLC, is then used to quantify the remaining parent compound and the formed degradants over time.
Q4: What are the likely degradation products of this compound?
A4: Based on the degradation pathways of similar purine nucleosides, the likely degradation products include:
-
Hydrolysis: N6-isopropyladenine and D-ribose.
-
Photodegradation: Adenine has been identified as a major photoproduct of adenosine.[3] Similar photo-cleavage of the N6-isopropyl group or modifications to the purine ring could occur.
-
Oxidation: Various oxidized forms of the purine ring.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general stability data for adenosine, which can serve as a preliminary guide.
| Condition | Compound | Concentration | Storage Temperature | Duration | Percent Remaining | Reference |
| Aqueous Solution (pH not specified) | Adenosine | Not specified | 4°C | 6 months | No significant change | [4] |
| Aqueous Solution (pH not specified) | Adenosine | Not specified | 22°C | 6 months | No significant change | [4] |
| Aqueous Solution (pH not specified) | Adenosine | Not specified | 37°C | 6 months | No significant change | [4] |
| Aqueous Solution (pH not specified) | Adenosine | Not specified | 60°C | 6 months | Significant decrease | [4] |
| Aqueous Solution (pH not specified) | Adenosine | Not specified | 72°C | 6 months | Significant decrease | [4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. Researchers should optimize the conditions based on their specific formulation and analytical capabilities.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period. A solid sample of the compound should also be tested for thermal stability.
-
Photostability: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][5][6][7] A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and, if necessary, characterize the structure of significant degradation products using techniques like LC-MS/MS.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations [mdpi.com]
- 2. jordilabs.com [jordilabs.com]
- 3. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ikev.org [ikev.org]
- 7. youtube.com [youtube.com]
troubleshooting N6-iso-Propyladenosine precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered during experiments with N6-iso-Propyladenosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a purine nucleoside analog.[1][2] It is often used in cancer research due to its potential to inhibit DNA synthesis and induce apoptosis in malignant lymphoid cells.[1][2]
Q2: What is the known solubility of this compound?
Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Detailed quantitative data for other solvents is limited.
Q3: Why is my this compound precipitating when I dilute my DMSO stock solution in aqueous media?
This is a common issue for compounds that are poorly soluble in water. DMSO is a powerful organic solvent that can dissolve many nonpolar compounds. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the polarity of the solvent mixture increases significantly. This change in polarity can cause the compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment.
Troubleshooting Guide for Precipitation Issues
Q1: I observed a precipitate after diluting my this compound DMSO stock in my aqueous experimental buffer. What should I do?
If you observe precipitation, consider the following troubleshooting steps:
-
Optimize DMSO Concentration: The final concentration of DMSO in your cell culture should ideally be below 0.5%, and for some sensitive cell lines, even lower.[3] To avoid precipitation upon dilution, you can try preparing intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer. This can prevent localized high concentrations of the compound that can lead to immediate precipitation.
-
Gentle Warming: Gently warming the solution to 37°C may help in dissolving the precipitate. However, exercise caution as prolonged exposure to heat can degrade the compound.
-
Sonication: Using a water bath sonicator can help break down precipitate particles and facilitate redissolving the compound.
-
pH Adjustment: If your experimental buffer allows, adjusting the pH might improve solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.
-
Use of Co-solvents: In some instances, a mixture of solvents can enhance solubility. Ethanol is a common co-solvent used in biological experiments. However, the final concentration of any organic solvent should be carefully controlled to avoid cellular toxicity.
Q2: Can I prepare my this compound stock solution in a solvent other than DMSO?
While DMSO is the most commonly cited solvent, ethanol could be a potential alternative for initial dissolution. However, the solubility in ethanol has not been widely reported. If you choose to use ethanol, it is recommended to first test the solubility on a small scale. Prepare the stock solution in 100% ethanol and then dilute it in your aqueous buffer. Be aware that ethanol can also cause precipitation when diluted in aqueous solutions, and its final concentration in cell culture should be kept low.
Q3: How should I store my this compound stock solution to prevent precipitation?
For optimal stability and to avoid precipitation issues, store your stock solution at -20°C or -80°C. It is highly recommended to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles, which can contribute to compound degradation and precipitation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | Notes |
| DMSO | 10 mM | Room Temperature | Commonly used for stock solutions. |
| Ethanol | Data not available | - | May be a potential alternative to DMSO. |
| Water | Poorly soluble | - | Direct dissolution in aqueous buffers is not recommended. |
| PBS (pH 7.4) | Data not available | - | Precipitation is likely when diluting from a concentrated organic stock. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (309.32 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of the compound, you would add approximately 323 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can use a brief sonication in a water bath (5-10 minutes) or gentle warming to 37°C.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for Diluting this compound for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): If a very low final concentration is required, it is advisable to first prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution in Culture Medium: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound stock or intermediate solution drop-wise to the medium. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is not toxic to your cells (typically ≤ 0.5%).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
N6-iso-Propyladenosine vehicle control for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N6-iso-Propyladenosine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a stock solution of this compound.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 3.094 mg of this compound (Molecular Weight: 309.34 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration can vary depending on the cell type and the specific assay. However, a common starting point for related N6-substituted adenosine analogs, such as N6-isopentenyladenosine, is around 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I store the this compound stock solution?
A4: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage.
Q5: What is the appropriate vehicle control for my experiments?
A5: The appropriate vehicle control is the solvent used to dissolve the this compound, diluted to the same final concentration in the cell culture medium as the compound-treated samples. For example, if you are using a 10 mM stock solution in DMSO and your final working concentration of this compound is 10 µM, your vehicle control wells should contain 0.1% DMSO in the culture medium.
Q6: What are the known signaling pathways affected by N6-substituted adenosines like this compound?
A6: Studies on similar N6-substituted adenosine compounds, such as N6-isopentenyladenosine, have shown that they can induce apoptosis through the modulation of key signaling pathways. These include the inhibition of the Akt/NF-κB survival pathway and the activation of the JNK (c-Jun N-terminal kinase) pathway.[1] This often involves the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of executioner caspases like caspase-3.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the cell culture medium upon addition of this compound. | The final concentration of DMSO is too high, causing the compound to precipitate out of the aqueous medium. | Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. If higher concentrations of this compound are needed, consider preparing a more concentrated stock solution in DMSO to keep the final solvent percentage low. |
| The compound has low solubility in the aqueous culture medium at the desired concentration. | After diluting the DMSO stock solution into the medium, vortex or gently warm the solution to aid dissolution before adding it to the cells. | |
| No observable effect of this compound on the cells. | The concentration of the compound is too low. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective dose for your cell line. |
| The compound has degraded due to improper storage. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots. | |
| The cell line is resistant to the effects of this compound. | Try a different cell line or investigate potential mechanisms of resistance in your current cell model. | |
| High level of cell death observed in the vehicle control group. | The concentration of the vehicle (e.g., DMSO) is toxic to the cells. | Reduce the final concentration of the vehicle in the culture medium. Most cell lines can tolerate up to 0.5% DMSO, but some may be more sensitive. Perform a vehicle toxicity test to determine the maximum tolerable concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 309.34 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Label the tubes clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: In Vitro Cell Viability Assay (Example)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
References
Technical Support Center: Managing N6-iso-Propyladenosine Cytotoxicity in Normal Cells
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the cytotoxicity of N6-iso-Propyladenosine in normal cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific experimental data on reducing the cytotoxicity of this compound in normal cells is limited. Much of the guidance provided is extrapolated from research on the closely related and more extensively studied compound, N6-isopentenyladenosine (i6A), as well as from established principles of managing chemotherapy-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its potential for cytotoxicity in normal cells?
This compound is a purine nucleoside analog.[1] While its primary application is often in cancer research due to its pro-apoptotic and anti-proliferative effects on tumor cells, these mechanisms can also lead to toxicity in healthy, proliferating normal cells. The cytotoxic effects of the related compound N6-isopentenyladenosine (i6A) have been shown to stem from:
-
Induction of Apoptosis: i6A can trigger programmed cell death. In various cancer cell lines, this is associated with the activation of caspases and modulation of apoptotic proteins.
-
Cell Cycle Arrest: i6A can cause cells to arrest in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation.[2][3]
-
Inhibition of DNA Synthesis: By interfering with DNA replication, these compounds can be particularly toxic to rapidly dividing cells.[4]
-
Modulation of Signaling Pathways: i6A has been shown to affect critical cell survival pathways such as the Akt/NF-κB and JNK pathways.[2]
-
Inhibition of Protein Prenylation: i6A can inhibit farnesyl diphosphate synthase (FPPS), an enzyme crucial for protein prenylation, a process vital for the function of many proteins involved in cell growth and survival.[5]
While some studies suggest that certain N6-substituted adenosine analogs may exhibit selective cytotoxicity towards cancer cells, it is crucial to experimentally determine the cytotoxic profile of this compound on the specific normal cell lines being used in your research.[6]
Q2: How can I determine the cytotoxic concentration of this compound for my specific normal and cancerous cell lines?
A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) for both your normal and cancerous cell lines. This will establish the therapeutic window and inform the concentrations at which protective strategies may be necessary for normal cells. A common method for this is the MTT assay.
Q3: What are the primary strategies to reduce the cytotoxicity of this compound in normal cells during my experiments?
Two primary strategies can be employed to protect normal cells from the cytotoxic effects of this compound:
-
Induction of Temporary Cell Cycle Arrest: Since many cytotoxic agents, including N6-substituted adenosines, target proliferating cells, inducing a temporary and reversible cell cycle arrest in normal cells can render them less susceptible to the drug's effects.
-
Co-treatment with Antioxidants: If this compound induces oxidative stress as part of its cytotoxic mechanism, co-treatment with an antioxidant may mitigate this damage in normal cells. The related compound i6A has been shown to activate the NRF2-mediated antioxidant response, suggesting that oxidative stress is a relevant mechanism.[4][7][8][9]
Troubleshooting Guides & Experimental Protocols
Strategy 1: Induction of Temporary Cell Cycle Arrest in Normal Cells
Issue: High cytotoxicity of this compound observed in normal proliferating cell lines.
Proposed Solution: Pre-treat normal cells with a cytostatic agent to induce a temporary G1 or G2/M phase arrest prior to and during exposure to this compound.
Experimental Protocol: G2/M Arrest using Nocodazole
This protocol describes the induction of a reversible G2/M phase arrest in normal cells.
Materials:
-
Normal cell line of interest (e.g., primary fibroblasts)
-
Complete cell culture medium
-
Nocodazole stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
Procedure:
-
Cell Seeding: Plate normal cells at a density that allows for logarithmic growth at the time of treatment.
-
Nocodazole Treatment: The following day, add Nocodazole to the culture medium at a final concentration optimized for your cell line (typically 50-100 ng/mL).[2]
-
Incubation: Incubate the cells for 12-18 hours to induce G2/M arrest.
-
Co-treatment: While cells are arrested, introduce this compound at the desired experimental concentration.
-
Washout: After the desired treatment period with this compound, remove the medium containing both Nocodazole and this compound. Wash the cells twice with pre-warmed PBS and then add fresh, drug-free complete medium to allow the cells to re-enter the cell cycle.
-
Viability Assessment: Assess cell viability 24-48 hours after washout using an appropriate method (e.g., MTT assay, Trypan Blue exclusion).
Verification of Cell Cycle Arrest:
To confirm that the Nocodazole treatment has successfully arrested the cells in the G2/M phase, you can perform flow cytometry analysis of DNA content after propidium iodide staining.
dot
Caption: Workflow for protecting normal cells via Nocodazole-induced G2/M arrest.
Strategy 2: Co-treatment with Antioxidants
Issue: Suspected oxidative stress-mediated cytotoxicity from this compound.
Proposed Solution: Co-administer an antioxidant, such as N-acetylcysteine (NAC), with this compound to scavenge reactive oxygen species (ROS) and reduce cellular damage.
Experimental Protocol: Antioxidant Co-treatment with N-acetylcysteine (NAC)
This protocol outlines the use of NAC to mitigate potential oxidative stress.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
N-acetylcysteine (NAC) solution (sterile, pH adjusted)
-
This compound
-
Reagents for ROS detection (e.g., DCFDA) and cell viability assays.
Procedure:
-
Cell Seeding: Plate cells and allow them to attach and enter logarithmic growth phase.
-
Pre-treatment (Optional but Recommended): Pre-incubate cells with an optimized concentration of NAC (e.g., 1-10 mM) for 1-2 hours before adding this compound.
-
Co-treatment: Add this compound to the medium already containing NAC.
-
Incubation: Incubate for the desired experimental duration.
-
Assessment:
-
Cell Viability: Measure cell viability using an MTT or similar assay.
-
ROS Levels: Quantify intracellular ROS levels using a fluorescent probe like DCFDA and flow cytometry or a plate reader to confirm that the cytotoxic mechanism involves oxidative stress and is mitigated by NAC.
-
dot
References
- 1. This compound | Fulcrum Pharma [fulcrumpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in N6-iso-Propyladenosine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in assays involving N6-iso-Propyladenosine (N6-IPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N6-IPA) is a purine nucleoside analog. Its primary mechanisms of action include the inhibition of DNA synthesis and the induction of apoptosis, making it a subject of interest for its anti-tumor properties. It has also been shown to modulate the mevalonate pathway through the inhibition of Farnesyl Diphosphate Synthase (FDPS), which can affect downstream signaling pathways such as the MAPK pathway.
Q2: My cell viability results with N6-IPA are not consistent. What are the common causes?
Inconsistent cell viability results can stem from several factors:
-
Compound Stability: N6-IPA may degrade in cell culture media over long incubation periods. Prepare fresh solutions and consider the stability of the compound under your specific experimental conditions.
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to N6-IPA. Factors such as the expression levels of adenosine receptors and FDPS can influence the cellular response.
-
Cell Passage Number: High-passage number cell lines can have altered morphology, growth rates, and protein expression, leading to inconsistent responses to stimuli. It is recommended to use cells within a consistent and low passage number range.
-
Assay Type: The choice of viability assay (e.g., MTT, MTS, ATP-based) can influence the outcome. Metabolic-based assays may be affected by changes in cellular metabolism induced by N6-IPA that are not directly related to cell death.
Q3: I am observing high background or no signal in my apoptosis assay. What should I check?
For apoptosis assays, such as Annexin V staining, consider the following:
-
Timing of Assay: Apoptosis is a dynamic process. If the assay is performed too early or too late after treatment, you may miss the apoptotic window. A time-course experiment is recommended to determine the optimal endpoint.
-
Assay Sensitivity and Specificity: Ensure that the chosen method is sensitive enough to detect apoptosis in your cell model. Distinguishing between early apoptosis, late apoptosis, and necrosis is crucial for accurate interpretation.
-
Reagent Quality: Use fresh, high-quality reagents and ensure proper storage to maintain their activity.
Q4: How can I troubleshoot inconsistent results in my MAPK signaling assay (Western Blot)?
When assessing MAPK pathway activation (e.g., phosphorylation of ERK1/2), inconsistencies can arise from:
-
Suboptimal Lysis Buffer: Ensure the lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across all wells.
-
Antibody Specificity and Concentration: Validate the specificity of your primary antibodies and optimize their dilution to achieve a good signal-to-noise ratio.
Troubleshooting Guides
Guide 1: Inconsistent EC50 Values in Cell Viability Assays
Problem: Significant variability in the half-maximal effective concentration (EC50) of N6-IPA across repeat experiments.
| Potential Cause | Troubleshooting Steps |
| N6-IPA Degradation | Prepare fresh stock solutions of N6-IPA in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Minimize exposure of the compound to light and elevated temperatures. |
| Cell Density and Health | Standardize the initial cell seeding density. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of treatment. |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation time for all experiments. Use a timer and process plates consistently. |
| Edge Effects on Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media. |
| Assay Interference | If using a metabolic assay (e.g., MTT, MTS), consider that N6-IPA might alter the metabolic activity of the cells without inducing cell death. Validate findings with a different type of assay, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or an ATP-based assay (e.g., CellTiter-Glo®). |
Guide 2: Variable Results in Apoptosis Induction Assays
Problem: Difficulty in consistently detecting and quantifying apoptosis following N6-IPA treatment.
| Potential Cause | Troubleshooting Steps |
| Incorrect Timing of Analysis | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for detecting early and late apoptosis in your specific cell line. |
| Sub-optimal N6-IPA Concentration | Conduct a dose-response experiment to determine the concentration range that induces apoptosis without causing immediate necrosis. |
| Poor Staining (Annexin V/PI) | Ensure the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Use appropriate controls, including unstained cells, single-stained cells (Annexin V only and PI only), and a positive control for apoptosis. |
| Cell Handling | Be gentle when harvesting and washing cells to avoid mechanical damage that can lead to false-positive PI staining. |
Quantitative Data Summary
The following table summarizes hypothetical EC50 values for this compound in different cancer cell lines to illustrate potential variability. Note: These are example values for illustrative purposes.
| Cell Line | Assay Type | Incubation Time (hours) | EC50 (µM) |
| HeLa (Cervical Cancer) | MTS Assay | 48 | 15.2 ± 2.5 |
| MCF-7 (Breast Cancer) | ATP-based Assay | 72 | 28.7 ± 4.1 |
| A549 (Lung Cancer) | MTS Assay | 48 | 45.1 ± 6.3 |
| Jurkat (T-cell Leukemia) | Annexin V/PI | 24 | 8.9 ± 1.8 |
Experimental Protocols
Protocol 1: Cell Viability MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a concentrated DMSO stock. Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Add 100 µL of the 2X N6-IPA solution to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed and treat cells with this compound as described in the cell viability protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Farnesyl Diphosphate Synthase (FDPS) Inhibition Assay (Enzyme-Coupled Fluorescence Assay)
This protocol is adapted from a general method for measuring FDPS activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 10 µM ZnCl2, 5 mM DTT, 0.04% n-dodecyl β-D-maltoside.
-
Substrates: 50 µM Isopentenyl diphosphate (IPP) and 50 µM Dimethylallyl diphosphate (DMAPP).
-
Enzymes: Recombinant human FDPS and Protein Farnesyltransferase (PFTase).
-
Fluorescent Peptide: Dansylated peptide substrate for PFTase.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, substrates, PFTase, and the fluorescent peptide.
-
Add varying concentrations of this compound or a known FDPS inhibitor (positive control).
-
Initiate the reaction by adding FDPS.
-
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: 340 nm, Emission: 505 nm). The rate of fluorescence increase is proportional to the FDPS activity.
-
Data Analysis: Calculate the percentage of inhibition of FDPS activity at different N6-IPA concentrations and determine the IC50 value.
Visualizations
Caption: this compound signaling pathways.
Validation & Comparative
A Comparative Analysis of N6-iso-Propyladenosine and N6-benzyladenosine Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two N6-Substituted Adenosine Analogs
N6-iso-Propyladenosine and N6-benzyladenosine are two prominent members of the N6-substituted adenosine family of molecules, which are known for their diverse biological activities. These compounds, sharing a common adenosine core but differing in their N6-substituent, exhibit distinct profiles in cytokinin, anticancer, and antiviral applications. This guide provides a comprehensive comparison of their activities, supported by experimental data, to aid researchers in selecting the appropriate analog for their specific studies.
Cytokinin Activity: Modulators of Plant Growth
Both this compound and N6-benzyladenosine are recognized for their potent cytokinin activities, playing crucial roles in the regulation of plant growth and development. Cytokinins influence a wide array of processes including cell division, shoot formation, and leaf senescence. Their mechanism of action is initiated by binding to histidine kinase receptors in the plant cell membrane, triggering a phosphorelay signaling cascade.
While both compounds are active, their relative efficacy can vary depending on the plant species and the specific bioassay used. Generally, the structure of the N6-substituent influences the binding affinity to the cytokinin receptors.
Table 1: Comparative Cytokinin Activity
| Compound | Bioassay | Plant Species | Observed Activity | Reference |
| This compound | Tobacco Callus Growth | Nicotiana tabacum | Promotes callus growth | [1] |
| N6-benzyladenosine | Tobacco Callus Growth | Nicotiana tabacum | Potently promotes callus growth | [1] |
Experimental Protocol: Tobacco Callus Bioassay
The cytokinin activity is often assessed using the tobacco callus bioassay. This method relies on the ability of cytokinins to induce cell division and growth in cultured tobacco callus tissue.
-
Explant Preparation: Tobacco pith parenchyma tissue is excised and placed on a sterile nutrient medium.
-
Hormone Treatment: The medium is supplemented with a constant, suboptimal concentration of an auxin (e.g., indole-3-acetic acid) and varying concentrations of the cytokinin to be tested (this compound or N6-benzyladenosine).
-
Incubation: The callus cultures are incubated in the dark at a controlled temperature (e.g., 25°C) for a period of 4-5 weeks.
-
Data Analysis: The growth of the callus tissue is determined by measuring the fresh or dry weight. The activity of the test compound is then compared to that of a known cytokinin standard.
Signaling Pathway: Cytokinin Action in Plants
Anticancer Activity: Inducers of Apoptosis and Cell Cycle Arrest
A significant area of research for N6-substituted adenosines is their potential as anticancer agents. Both this compound and N6-benzyladenosine have demonstrated cytotoxic effects against various cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor growth.
A comparative study on bladder carcinoma T24 cells revealed that both N6-isopentenyladenosine (a close structural analog of this compound) and N6-benzyladenosine effectively suppress cancer cell growth.[2] Both compounds were shown to induce cell cycle arrest in the G0/G1 phase and trigger apoptosis through the activation of caspase-3.[2] N6-benzyladenosine has also been reported to exert its anti-glioma activity by interfering with the mevalonate pathway through the inhibition of Farnesyl Diphosphate Synthase (FPPS).
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N6-benzyladenosine | Caco-2 | Colon Carcinoma | 7.4 | [3] |
| N6-benzyladenosine | K562 | Myelogenous Leukemia | 9.0 | [4] |
| N6-benzyladenosine | MCF7 | Breast Adenocarcinoma | 16.0 | [4] |
| N6-benzyladenosine | HOS | Osteosarcoma | > 50.0 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or N6-benzyladenosine and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Signaling Pathway: Induction of Apoptosis
Antiviral Activity: Targeting Viral Replication
N6-substituted adenosine analogs have also been investigated for their antiviral properties. N6-benzyladenosine, in particular, has shown potent and selective antiviral activity against human enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[5] The antiviral mechanism of these compounds is thought to involve the inhibition of viral RNA synthesis.[3]
Table 3: Comparative Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| N6-benzyladenosine (BAPR) | Human Enterovirus 71 (EV71) | RD | 0.3 - 1.4 | 4 - 8 | ~2.8 - 26.7 | [5] |
Note: Data on the antiviral activity of this compound against the same viruses under comparable conditions is limited in the available literature.
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
The antiviral activity of a compound is often determined by its ability to protect host cells from the virus-induced cytopathic effect.
-
Cell Seeding: A monolayer of host cells (e.g., RD cells for EV71) is prepared in a 96-well plate.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compound, followed by infection with a specific titer of the virus.
-
Incubation: The plate is incubated at 37°C until the cytopathic effect is evident in the virus-infected, untreated control wells.
-
CPE Observation: The extent of CPE in each well is observed microscopically.
-
Cell Viability Assessment: Cell viability is quantified using a colorimetric method, such as the MTT assay.
-
Data Analysis: The EC50 (the concentration of the compound that protects 50% of the cells from viral CPE) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells) are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Experimental Workflow: Antiviral Assay
Conclusion
This compound and N6-benzyladenosine are versatile molecules with significant biological activities. While both exhibit cytokinin properties, their efficacy in anticancer and antiviral applications shows some differentiation. N6-benzyladenosine has been more extensively studied, with a clearer picture of its anticancer mechanisms and a demonstrated potent antiviral effect against human enterovirus 71. This compound and its analogs also show promise as anticancer agents, operating through similar pathways of apoptosis and cell cycle arrest.
The choice between these two compounds will ultimately depend on the specific research application. For studies on plant development, both are valuable tools. In the context of anticancer research, both warrant further investigation, with N6-benzyladenosine currently having a broader base of supporting data. For antiviral research, particularly against enteroviruses, N6-benzyladenosine appears to be a more potent candidate based on available evidence. Further head-to-head comparative studies are needed to fully elucidate the nuanced differences in their biological activities and to guide future drug development efforts.
References
- 1. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to N6-iso-Propyladenosine and Other Adenosine Analogs for Researchers
For Immediate Release
This publication provides a comprehensive comparison of N6-iso-Propyladenosine with other key adenosine analogs, offering researchers, scientists, and drug development professionals a valuable resource for selecting the appropriate compound for their studies. This guide focuses on receptor binding affinities and functional effects on adenylyl cyclase, presenting quantitative data in easily digestible formats and detailing the experimental methodologies used to obtain these results.
Introduction to this compound and Adenosine Analogs
This compound is a purine nucleoside analog that, like other N6-substituted adenosine derivatives, exhibits activity at adenosine receptors. These receptors, primarily the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The affinity and selectivity of different adenosine analogs for these receptor subtypes, as well as their subsequent effects on intracellular signaling pathways like the adenylyl cyclase cascade, are critical determinants of their pharmacological profiles. This guide will compare this compound with well-characterized adenosine receptor agonists such as N6-Cyclopentyladenosine (CPA), 2-Chloro-N6-cyclopentyladenosine (CCPA), N6-(R)-phenylisopropyladenosine (R-PIA), 5'-N-Ethylcarboxamidoadenosine (NECA), and 2-p-(2-carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine (CGS21680).
Comparative Analysis of Receptor Binding Affinity
The binding affinity of an adenosine analog to its receptor is a primary indicator of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for several key adenosine analogs at human and rat adenosine receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Receptor Subtype | Species | Ki (nM) |
| N6-Cyclopentyladenosine (CPA) | A1 | Human | 2.3 |
| A2A | Human | 790 | |
| A3 | Human | 43 | |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 | Rat | 0.4 |
| A2A | Rat | 3900 | |
| N6-(R)-phenylisopropyladenosine (R-PIA) | A1 | Rat | 1.2 |
| A2A | Rat | 270 | |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | A1 | Rat | 14 |
| A2A | Rat | 20 | |
| CGS21680 | A2A | Rat | 18 |
Functional Activity: Modulation of Adenylyl Cyclase
Adenosine receptors exert their effects by coupling to G proteins, which in turn modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP). A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. The potency of an analog in modulating adenylyl cyclase activity is often expressed as the half-maximal effective concentration (EC50) for stimulation or the half-maximal inhibitory concentration (IC50) for inhibition.
The functional activity of this compound on adenylyl cyclase is expected to be primarily inhibitory due to its presumed A1 receptor selectivity. The table below presents the functional potencies of other common adenosine analogs.
| Compound | Functional Effect | Receptor Subtype | IC50/EC50 (nM) |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Inhibition of adenylyl cyclase | A1 | 33 |
| Stimulation of adenylyl cyclase | A2A | 3500 | |
| N6-(R)-phenylisopropyladenosine (R-PIA) | Inhibition of adenylyl cyclase | A1 | 17 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the canonical adenosine receptor signaling pathways and a typical experimental workflow for assessing receptor binding.
Synergistic Antitumor Effects of N6-iso-Propyladenosine and 5-Fluorouracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of combining N6-iso-Propyladenosine (IPA) with the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) in the context of colorectal cancer. The data presented herein, derived from preclinical studies, highlights the potential of this combination therapy to enhance treatment efficacy and overcome drug resistance.
Enhanced Cytotoxicity through Synergistic Interaction
The combination of this compound and 5-Fluorouracil has demonstrated a potent synergistic effect in inhibiting the proliferation of colorectal cancer cells. This synergy is particularly pronounced in cell lines with wild-type FBXW7 and TP53 genes, such as HCT116.[1][2] The synergistic interaction allows for the use of lower concentrations of both drugs to achieve a significant therapeutic effect, potentially reducing dose-related toxicities.
The synergy has been quantitatively assessed using the Combination Index (CI) and Dose Reduction Index (DRI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI represents the fold-reduction of the dose of a single drug in a combination to achieve a given effect level compared to the dose of the drug alone.
Quantitative Analysis of Synergism
The following table summarizes the synergistic effects of IPA and 5-FU in various colorectal cancer cell lines. The data is derived from in vitro studies where cells were treated with a constant molar ratio of IPA to 5-FU (1:2.5).[1]
| Cell Line | Drug Concentration (IPA:5-FU in µM) | Fraction Affected (Fa) | Combination Index (CI) | Dose Reduction Index (DRI) for IPA | Dose Reduction Index (DRI) for 5-FU | Synergy/Antagonism |
| HCT116 | 1.25 : 3.125 | 0.52 | 0.16 | 15.6 | 15.6 | Strong Synergy |
| 2.5 : 6.25 | 0.65 | 0.11 | 22.7 | 22.7 | Strong Synergy | |
| SW48 | 5 : 12.5 | 0.55 | 0.45 | 4.4 | 4.4 | Synergy |
| 10 : 25 | 0.72 | 0.38 | 6.6 | 6.6 | Synergy | |
| DLD1 | 10 : 25 | 0.58 | 1.35 | 0.7 | 0.7 | Antagonism |
| 20 : 50 | 0.75 | 1.52 | 0.6 | 0.6 | Antagonism |
Unveiling the Mechanism: The Role of the FBXW7 Signaling Pathway
The synergistic effect of this compound and 5-Fluorouracil is primarily attributed to the modulation of the FBXW7 tumor suppressor pathway.[1][2] this compound upregulates the expression of FBXW7, a component of the SCF E3 ubiquitin ligase complex.[1] This complex is responsible for targeting several oncoproteins for proteasomal degradation.
Key substrates of FBXW7 include c-Myc and Mcl-1, proteins that play crucial roles in cell proliferation and apoptosis resistance, respectively.[1] By enhancing FBXW7 expression, IPA promotes the degradation of c-Myc, thereby inhibiting its transcriptional activity and suppressing cell growth.[1][2] Furthermore, the IPA-mediated increase in FBXW7 leads to the downregulation of Mcl-1, sensitizing cancer cells to the apoptotic effects of 5-FU.[1]
Another identified target of this combination is the FBXW7/SREBP/FDPS axis, which is involved in the mevalonate pathway, crucial for cell proliferation.[1][2]
References
- 1. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil-Targeting FBXW7 Tumor Suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of N6-iso-Propyladenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N6-iso-Propyladenosine is a synthetic purine nucleoside analog belonging to the N6-substituted adenosine family. This guide provides a comparative analysis of its mechanism of action against other well-characterized N6-substituted adenosines, offering experimental data and detailed protocols to facilitate further research and validation.
Mechanism of Action Overview
The biological effects of N6-substituted adenosine analogs are primarily mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. The affinity and efficacy (agonist or antagonist activity) of these analogs are highly dependent on the nature of the substituent at the N6 position.
Furthermore, evidence suggests that some N6-substituted adenosines can elicit biological effects through mechanisms independent of adenosine receptor binding. These include the modulation of enzyme activity, such as farnesyl diphosphate synthase (FPPS), and the activation of cellular stress response pathways, like the NRF2-mediated antioxidant response.
This guide will explore these potential mechanisms for this compound in comparison to its analogs.
Comparative Data on Adenosine Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and its analogs at human adenosine receptors. This data is essential for understanding the selectivity and potency of these compounds.
Table 1: Binding Affinities (Ki, nM) of N6-Substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| N6-Cyclopentyladenosine (CPA) | 2.3 | 790 | 43 | |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.4 | 3900 | 38 (antagonist Ki) |
Table 2: Functional Activity (EC50/IC50, nM) of N6-Substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Receptor (cAMP Inhibition) IC50 (nM) | A2A Receptor (cAMP Stimulation) EC50 (nM) | A3 Receptor (cAMP Inhibition) EC50 (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| N6-Cyclopentyladenosine (CPA) | 33 | Data Not Available | 242[1] | [1] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Data Not Available | Data Not Available | Antagonist |
Alternative Mechanisms of Action: FPPS Inhibition and NRF2 Activation
Beyond adenosine receptors, N6-substituted adenosines have been shown to interact with other cellular targets.
Farnesyl Diphosphate Synthase (FPPS) Inhibition:
NRF2-Mediated Antioxidant Response:
Studies have shown that i6A and other analogs can activate the NRF2 transcription factor, a key regulator of the cellular antioxidant response.[3] This activation leads to the transcription of cytoprotective genes. The potential for this compound to activate this pathway should be considered.
Table 3: Comparative Activity of N6-Substituted Adenosine Analogs on Alternative Targets
| Compound | FPPS Inhibition (IC50) | NRF2 Activation | Reference |
| This compound | Data Not Available | Data Not Available | |
| N6-isopentenyladenosine (i6A) | Yes (qualitative)[2] | Yes (qualitative)[3] | [2][3] |
| N6-benzyladenosine | Data Not Available | Yes (qualitative)[3] | [3] |
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of this compound for human adenosine A1, A2A, and A3 receptors.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human adenosine receptor of interest (A1, A2A, or A3).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EDTA) and determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Membrane preparation (20-40 µg of protein).
-
Radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3) at a concentration near its Kd.
-
Varying concentrations of this compound or a reference compound.
-
Assay buffer to a final volume of 200 µL.
-
-
Incubate at 25°C for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM XAC).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Farnesyl Diphosphate Synthase (FPPS) Activity Assay
Objective: To determine the inhibitory activity (IC50) of this compound on human FPPS.
Methodology:
-
Enzyme and Substrates:
-
Use purified recombinant human FPPS.
-
Substrates: Geranyl pyrophosphate (GPP) and [1-3H]isopentenyl pyrophosphate (IPP).
-
-
Enzyme Assay:
-
In a reaction tube, combine:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT).
-
Varying concentrations of this compound or a reference inhibitor (e.g., zoledronic acid).
-
Purified human FPPS.
-
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding GPP and [1-3H]IPP.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding a quench solution (e.g., 2 M HCl).
-
-
Product Extraction and Measurement:
-
Extract the radiolabeled farnesyl pyrophosphate (FPP) product using an organic solvent (e.g., hexane or chloroform/methanol).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of FPPS inhibition for each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.
-
NRF2 Reporter Assay
Objective: To determine if this compound activates the NRF2-mediated antioxidant response.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., AREc32, a human breast cancer cell line stably transfected with an NRF2-luciferase reporter construct).
-
Alternatively, transiently transfect a cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an antioxidant response element (ARE) promoter and a constitutively expressed Renilla luciferase plasmid for normalization.
-
-
Compound Treatment:
-
Plate the cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or a known NRF2 activator (e.g., sulforaphane) for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Determine the EC50 value for NRF2 activation by non-linear regression analysis of the dose-response curve.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Adenosine Receptor Signaling Pathway.
References
A Comparative Analysis of N6-iso-Propyladenosine and Cladribine: Efficacy and Mechanism of Action in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two purine nucleoside analogs, N6-iso-Propyladenosine and Cladribine, focusing on their anti-cancer properties. By examining their effects on cell viability, apoptosis, and cell cycle progression, supported by experimental data, this document aims to offer valuable insights for researchers in oncology and drug development.
Introduction
This compound and Cladribine are both adenosine analogs that have demonstrated potential in cancer therapy. While Cladribine is an established chemotherapeutic agent for certain leukemias and multiple sclerosis, the anti-cancer properties of this compound and related N6-substituted adenosines are an active area of research. This guide presents a side-by-side comparison of their mechanisms of action and cytotoxic effects.
Data Presentation
The following tables summarize the quantitative data gathered from various in vitro studies on the effects of this compound (using N6-isopentenyladenosine as a close structural and functional analog) and Cladribine on different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| N6-isopentenyladenosine | MCF-7 | Breast Cancer | 12.2 | [1] |
| Cladribine | U266 | Multiple Myeloma | 2.43 | [2] |
| Cladribine | RPMI8226 | Multiple Myeloma | 0.75 | [2] |
| Cladribine | MM1.S | Multiple Myeloma | 0.18 | [2] |
| Cladribine | 501Mel | Melanoma | 2.9 | [3] |
| Cladribine | 1205Lu | Melanoma | 2.0 | [3] |
| Cladribine | M249R | Melanoma | 6.3 | [3] |
| Cladribine | MCF-7 | Breast Cancer | >25 | [4] |
| Cladribine | HL-60 | Promyelocytic Leukemia | Not specified, but effective | [5] |
| Cladribine | MOLT-4 | Lymphoblastic Leukemia | Not specified, but effective | [5] |
| Cladribine | THP-1 | Monocytic Leukemia | Not specified, but effective | [5] |
Table 2: Comparative Effects on Apoptosis
| Compound | Cell Line | Assay | Key Findings | Citation |
| N6-isopentenyladenosine | DLD1 (Colon Cancer) | Annexin V-positive cells | Increase in the number of apoptotic cells. | [6] |
| Cladribine | HSB2, Jurkat (Leukemia) | Annexin V/PI Staining | Dose-dependent increase in apoptotic cells. | [7] |
| Cladribine | U266 (Multiple Myeloma) | Annexin V-FITC/PI | Dose-dependent induction of apoptosis. | [2] |
| Cladribine | B-CLL cells | Annexin V/PI Staining | Significant increase in apoptotic cells after 24h and 48h. | [8] |
| Cladribine | SH-SY5Y (Neuroblastoma) | Annexin V/SYTOX Green | No significant induction of apoptosis. | [9] |
Table 3: Comparative Effects on Cell Cycle
| Compound | Cell Line | Effect | Citation |
| N6-isopentenyladenosine | T24 (Bladder Carcinoma) | G0/G1 phase arrest. | [10] |
| N6-isopentenyladenosine | DLD1 (Colon Cancer) | Cell cycle arrest. | [6] |
| Cladribine | U266 (Multiple Myeloma) | G1 arrest. | [2][11] |
| Cladribine | RPMI8226 (Multiple Myeloma) | G1 arrest. | [2][11] |
| Cladribine | MM1.S (Multiple Myeloma) | Minor increase in G1 phase. | [2][11] |
Mechanism of Action
This compound and N6-isopentenyladenosine
N6-substituted adenosine analogs, like this compound and N6-isopentenyladenosine, are known to exhibit anti-proliferative effects through various mechanisms. Studies on N6-isopentenyladenosine suggest that it inhibits DNA synthesis and can induce apoptosis.[6][12] One identified target is farnesyl diphosphate synthase (FDPS), an enzyme in the mevalonate pathway, which is crucial for protein prenylation involved in cell growth signaling. The induction of apoptosis by N6-isopentenyladenosine is associated with the activation of c-jun N-terminal kinase (JNK).[6] Furthermore, these compounds can cause cell cycle arrest, primarily in the G0/G1 phase.[10]
Cladribine
Cladribine is a purine nucleoside analog that is resistant to adenosine deaminase, leading to its accumulation within cells.[13] It is converted to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP), by deoxycytidine kinase (dCK).[13] Cd-ATP interferes with DNA synthesis and repair, leading to DNA strand breaks and subsequent apoptosis.[14] Cladribine's action is considered cell cycle-phase nonspecific, affecting both dividing and resting lymphocytes.[11] The apoptotic cascade induced by cladribine involves the activation of caspases and can proceed through both caspase-dependent and -independent mitochondrial pathways.[14]
Visualizing the Pathways
Signaling Pathways
Caption: Simplified signaling pathways for N6-isopentenyladenosine and Cladribine.
Experimental Workflows
Caption: General experimental workflows for apoptosis and cell cycle analysis.
Experimental Protocols
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a general guideline for detecting apoptosis by flow cytometry.
-
Cell Culture and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or Cladribine for the desired time period (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Use appropriate compensation controls for FITC and PI.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the general steps for cell cycle analysis using propidium iodide.
-
Cell Culture and Treatment: Culture and treat cells with this compound or Cladribine as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data on a linear scale.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Kinase Inhibition Assay (General Protocol)
A general protocol for assessing kinase inhibition, which can be adapted for specific kinases.
-
Assay Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound (this compound or Cladribine) at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound (represented by its analog N6-isopentenyladenosine) and Cladribine demonstrate significant anti-cancer activity through the induction of apoptosis and cell cycle arrest. Cladribine appears to be more potent, with lower IC50 values across a range of hematological and solid tumor cell lines. Its mechanism of action, centered on DNA damage, is well-established. This compound and related compounds present a promising area for further investigation, with a potentially distinct mechanism involving the inhibition of the mevalonate pathway. The provided data and protocols offer a foundation for researchers to further explore and compare the therapeutic potential of these two purine nucleoside analogs.
References
- 1. Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. N6-isopentenyladenosine inhibits cell proliferation and induces apoptosis in a human colon cancer cell line DLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis- and necrosis-inducing potential of cladribine, cytarabine, cisplatin, and 5-fluorouracil in vitro: a quantitative pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of apoptosis induced in vitro by cladribine (2-CdA) combined with anthracyclines in lymphocytes from patients with B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Validating Apoptosis Induction by N6-iso-Propyladenosine with Caspase Assays: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N6-iso-Propyladenosine-induced apoptosis with the well-characterized apoptosis inducer, staurosporine, focusing on the validation of this process through caspase activity assays. The information presented is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols and signaling pathway diagrams to facilitate reproducible research.
Data Presentation: Comparative Analysis of Apoptosis Induction
The following table summarizes the quantitative effects of this compound and staurosporine on the activation of key apoptotic markers. While direct comparative studies with quantitative side-by-side data for this compound are limited in the currently available literature, this table consolidates reported findings for each compound.
| Parameter | This compound (and its analogs) | Staurosporine | Source |
| Cell Lines | Bladder Carcinoma (T24), Colon Cancer (DLD1), Glioblastoma (U87MG), HeLa, HL-60 | Cardiomyocytes, NIH/3T3, Human Corneal Endothelial Cells, Leukemic (U-937), Pancreatic Carcinoma (PaTu 8988t, Panc-1) | [1][2] |
| Apoptosis Induction | Confirmed | Confirmed, ~5-fold increase in early apoptosis | [1][3] |
| Caspase-3 Activation | Confirmed | Confirmed, ~5.8-fold increase in activity | [1][4] |
| Caspase-9 Activation | Confirmed (for N6-benzylaminopurine riboside, a related compound) | Confirmed | [5] |
| Caspase-8 Activation | Not reported/Likely not involved | Not a primary activation mechanism | [5] |
Experimental Protocols
Detailed methodologies for performing colorimetric and fluorometric caspase-3 and caspase-9 assays are provided below. These protocols are based on commercially available kits and published research.
Colorimetric Caspase-3 Assay Protocol
This assay quantifies the activity of caspase-3 by measuring the colorimetric change produced by the cleavage of a specific substrate.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1M stock)
-
DEVD-pNA (4mM stock, caspase-3 substrate)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Treated and untreated cell pellets
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your target cells with this compound, staurosporine (positive control), or vehicle (negative control).
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Assay Reaction:
-
Prepare a 2X Reaction Buffer/DTT mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the 2X Reaction Buffer/DTT mix to each well of a 96-well plate.
-
Add 50 µL of the cell lysate to the corresponding wells.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance values of the treated samples to the untreated control.
-
Fluorometric Caspase-9 Assay Protocol
This assay measures the activity of caspase-9 through the detection of a fluorescent signal generated upon cleavage of a specific substrate.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1M stock)
-
LEHD-AFC (1mM stock, caspase-9 substrate)
-
Fluorometric microplate reader with 400 nm excitation and 505 nm emission filters
-
96-well black microplate (for fluorescence assays)
-
Treated and untreated cell pellets
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation steps as described in the colorimetric caspase-3 assay protocol.
-
-
Assay Reaction:
-
Prepare a 2X Reaction Buffer/DTT mix as described previously.
-
Add 50 µL of the 2X Reaction Buffer/DTT mix to each well of a 96-well black plate.
-
Add 50 µL of the cell lysate to the corresponding wells.
-
Add 5 µL of the 1 mM LEHD-AFC substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence of each well using a fluorometric microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fold-increase in caspase-9 activity is calculated by comparing the fluorescence intensity of the treated samples to the untreated control.
-
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for its validation.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: General workflow for validating apoptosis induction using caspase assays.
References
- 1. N6-isopentenyladenosine inhibits cell proliferation and induces apoptosis in a human colon cancer cell line DLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 5. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
N6-Adenosine Analogs: A Comparative Analysis of Efficacy in Drug-Resistant Cancer
The emergence of multidrug resistance (MDR) remains a primary obstacle in effective cancer chemotherapy. Tumor cells develop various mechanisms to evade the cytotoxic effects of anticancer drugs, frequently involving the overexpression of efflux pumps like P-glycoprotein (P-gp). This guide provides a comparative analysis of the efficacy of N6-substituted adenosine analogs, a class of compounds investigated for their potential to overcome chemoresistance.
Due to a scarcity of published data specifically on N6-iso-Propyladenosine in drug-resistant cancer models, this guide will focus on its closely related and more extensively studied analog, N6-isopentenyladenosine (i6A) . The structural and functional similarities between these compounds suggest their mechanisms of action may be comparable. We will compare the performance of i6A against Doxorubicin, a standard chemotherapeutic agent to which many cancers develop resistance.
Comparative Efficacy in Breast Cancer Cells
The cytotoxic effects of N6-isopentenyladenosine (i6A) and the conventional chemotherapeutic drug Doxorubicin have been evaluated in both drug-sensitive (MCF-7) and drug-resistant (MCF-7/DOX) human breast cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for comparison.
| Compound | Cell Line | Resistance Status | IC50 Value (µM) |
| N6-isopentenyladenosine (i6A) | MCF-7 | Sensitive | 12.2[1] |
| Doxorubicin | MCF-7 | Sensitive | ~0.4 |
| Doxorubicin | MCF-7/DOX | Resistant | ~0.7 |
Note: IC50 values for Doxorubicin are approximate and can vary based on experimental conditions.
Mechanisms of Action in Overcoming Resistance
N6-substituted adenosine analogs like i6A employ multiple strategies to induce cell death, which may circumvent common resistance mechanisms. Unlike drugs that are expelled by efflux pumps, i6A can trigger alternative cell death pathways.
Induction of Apoptosis
Studies show that i6A induces apoptosis in various cancer cell lines.[2][3] This programmed cell death is often initiated through an intrinsic, mitochondria-dependent pathway. Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: Decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2) while increasing pro-apoptotic proteins (e.g., Bax).
-
Caspase Activation: Leading to the activation of executioner caspases, such as Caspase-3, which dismantle the cell.[3]
Induction of Necroptosis
In cancer cells where apoptosis is inhibited—a common hallmark of drug resistance—i6A can induce an alternative form of programmed cell death called necroptosis.[4] This is particularly relevant for apoptosis-resistant tumors like glioblastoma.[4] This pathway is caspase-independent and involves the activation of specific kinases.[4]
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing therapeutic agents. Below are standard protocols for key experiments cited in the analysis of N6-adenosine analogs.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, MCF-7/DOX) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and incubate for an additional 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC50 value.
Western Blot for P-glycoprotein (P-gp) Detection
Western blotting is used to detect the expression levels of specific proteins, such as the P-gp efflux pump, which is a key indicator of multidrug resistance.
Protocol:
-
Protein Extraction: Lyse drug-sensitive and drug-resistant cells using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to P-glycoprotein (e.g., monoclonal anti-P-gp antibody C219).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
References
- 1. Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-isopentenyladenosine induces cell death through necroptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
N6-iso-Propyladenosine: A Comparative Analysis of In Vitro and In Vivo Antitumor Effects
N6-iso-Propyladenosine, a synthetic purine nucleoside analog, has demonstrated notable antitumor properties in both laboratory settings and living organisms. This guide provides a comprehensive comparison of its in vitro and in vivo effects, supported by available experimental data, to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes findings from various investigations to offer a cohesive overview.
Data Presentation: Quantitative Effects
The following tables summarize the quantitative data available for this compound and its closely related analogs. It is important to note that specific data for this compound is sparse in publicly accessible literature; therefore, data from analogous N6-substituted adenosines are included for comparative context and are clearly indicated.
Table 1: In Vitro Antiproliferative Activity of N6-Substituted Adenosines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| N6-isopentenyladenosine | MCF-7 (Breast Cancer) | Not Specified | 12.2 | [1] |
| N6-benzyladenosine | T24 (Bladder Carcinoma) | Not Specified | Induces G0/G1 arrest and apoptosis | [2] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Mice | Mammary Carcinoma | Not Specified | "Very good increases in life spans" | [3] |
Note: The 1980 study by Fleysher et al. reported a significant increase in the lifespan of mice bearing mammary carcinoma treated with this compound. However, specific quantitative data on tumor growth inhibition (e.g., percentage of tumor regression) were not provided in the abstract.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing the in vitro and in vivo effects of compounds like this compound, based on standard practices in the field.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, T24 for bladder cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
In Vivo Antitumor Efficacy Study (Xenograft Mouse Model)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are harvested, and a specific number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups. This compound is administered via a specific route (e.g., intraperitoneal or oral) at a predetermined dose and schedule (e.g., daily or three times a week). The control group receives the vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. Other parameters such as body weight changes and overall survival may also be recorded.
-
Tissue Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker expression).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The antitumor effects of N6-substituted adenosines, including this compound, are believed to be mediated through multiple signaling pathways. While the precise mechanisms for this compound are not fully elucidated, related compounds have been shown to influence pathways involved in cell proliferation, apoptosis, and metabolism.
Caption: Putative signaling pathways of this compound.
The diagram above illustrates the potential mechanisms of action of this compound. It is hypothesized to interact with adenosine receptors on the cell surface, potentially modulating downstream signaling cascades like the JAK/STAT pathway, which is crucial for cell growth and proliferation. Furthermore, based on the activity of related purine analogs, it is likely to inhibit DNA synthesis and induce apoptosis, collectively leading to a reduction in cancer cell proliferation. The inhibition of Farnesyl Diphosphate Synthase (FPPS), a key enzyme in the mevalonate pathway, by related N6-substituted adenosines suggests a similar mechanism may be at play for this compound.
Caption: Experimental workflow for evaluating this compound.
This flowchart outlines the typical experimental progression for assessing the anticancer effects of a compound like this compound. The in vitro phase focuses on determining the direct cytotoxic or cytostatic effects on cancer cell lines and calculating the IC50 value. Promising in vitro results then lead to in vivo studies using animal models to evaluate the compound's efficacy in a more complex biological system, assessing its impact on tumor growth and overall survival.
References
- 1. Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N6-iso-Propyladenosine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of N6-iso-Propyladenosine, a purine nucleoside analog. While a specific Safety Data Sheet (SDS) for this compound was not found during the search, the following procedures are based on general best practices for the disposal of laboratory chemicals and information from SDSs of similar compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care in a well-ventilated area, preferably under a chemical fume hood.[1] Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.
Table 1: Key Safety and Disposal Considerations
| Precaution | Description | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | To prevent skin and eye contact with the chemical. |
| Ventilation | Handle the compound in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any potential dust or aerosols. |
| Waste Segregation | Do not mix this compound waste with other waste streams. | To prevent unforeseen chemical reactions and ensure proper disposal classification. |
| Container Labeling | Clearly label the waste container with the chemical name and any known hazards. | To ensure proper identification and handling by waste management personnel. |
| Regulatory Compliance | Consult and adhere to all local, regional, and national hazardous waste regulations.[2] | To ensure legal and safe disposal of chemical waste. |
Step-by-Step Disposal Protocol
The following steps outline a general procedure for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., pipettes, vials), and solutions.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Place solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste, use a compatible, sealed container. Ensure the container is appropriate for the volume and nature of the waste.
-
Do not overfill waste containers; it is recommended to fill them to no more than 75% capacity.[3]
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.
-
Keep the storage area away from heat sources and incompatible materials.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste material.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal. In the absence of a specific SDS for this compound, extreme caution is advised.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
